molecular formula C25H35N5O4S B15576687 (R,S,S)-VH032-Me-glycine

(R,S,S)-VH032-Me-glycine

Katalognummer: B15576687
Molekulargewicht: 501.6 g/mol
InChI-Schlüssel: YDMAAHJEDAVALJ-DXCYYJPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R,S,S)-VH032-Me-glycine is a useful research compound. Its molecular formula is C25H35N5O4S and its molecular weight is 501.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C25H35N5O4S

Molekulargewicht

501.6 g/mol

IUPAC-Name

(2R,4S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H35N5O4S/c1-14(16-6-8-17(9-7-16)21-15(2)27-13-35-21)28-23(33)19-10-18(31)12-30(19)24(34)22(25(3,4)5)29-20(32)11-26/h6-9,13-14,18-19,22,31H,10-12,26H2,1-5H3,(H,28,33)(H,29,32)/t14-,18-,19+,22+/m0/s1

InChI-Schlüssel

YDMAAHJEDAVALJ-DXCYYJPDSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (R,S,S)-VH032-Me-glycine Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Proteolysis Targeting Chimeras (PROTACs) that utilize the (R,S,S)-VH032-Me-glycine scaffold. PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting protein function, mediate the degradation of target proteins. This is achieved by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

The this compound nomenclature describes a heterobifunctional molecule comprising three key components:

  • A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase: This is derived from the (R,S,S) stereoisomer of VH032. The "-Me" designation refers to a methyl group modification, which has been shown to enhance binding affinity to VHL.

  • A ligand for a specific protein of interest (POI): This is the protein targeted for degradation.

  • A chemical linker: This component connects the VHL ligand and the POI ligand. The "-glycine" part of the name likely indicates the presence of a glycine (B1666218) residue within the linker structure, contributing to its spacing and flexibility.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of action of an this compound based PROTAC is to induce the formation of a ternary complex between the target protein (POI) and the VHL E3 ubiquitin ligase complex. This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The key steps in this process are as follows:

  • Cellular Entry: The PROTAC, a relatively large molecule, must first penetrate the cell membrane to reach its intracellular targets.

  • Binary Complex Formation: Once inside the cell, the PROTAC can bind to either the POI or the VHL E3 ligase complex, forming a binary complex.

  • Ternary Complex Formation: The binary complex then recruits the other partner, leading to the formation of a stable POI-PROTAC-VHL ternary complex. The stability and conformation of this ternary complex are critical for the efficiency of the subsequent steps.

  • Ubiquitination of the Target Protein: The VHL E3 ligase complex, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides.

  • Recycling of the PROTAC and VHL Complex: After the degradation of the POI, the PROTAC and the VHL E3 ligase complex are released and can participate in further rounds of target degradation, giving the PROTAC its catalytic activity.

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Target Protein (POI) PROTAC->POI Binds VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) PROTAC->VHL_complex Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL_complex->Ternary_Complex Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Activates Ub E2->Ternary_Complex Recruited Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->VHL_complex POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation

Mechanism of Action of a VHL-based PROTAC.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by several key quantitative parameters. Below is a summary of typical data collected to characterize a PROTAC like one based on this compound.

ParameterDescriptionTypical Value RangeExperimental Method
Binding Affinity (Kd)
Kd (PROTAC to POI)Dissociation constant for the binding of the PROTAC to the target protein.1 nM - 1 µMIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)
Kd (PROTAC to VHL)Dissociation constant for the binding of the PROTAC to the VHL E3 ligase. For VH032, this is reported to be around 185 nM. Methylation may improve this.10 nM - 500 nMIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)
Ternary Complex Formation
Cooperativity (α)A measure of the influence of the binary complexes on the formation of the ternary complex. α > 1 indicates positive cooperativity.0.1 - 100+Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
Cellular Degradation
DC50 The concentration of the PROTAC required to degrade 50% of the target protein in cells.1 nM - 1 µMWestern Blot, In-Cell Western, Flow Cytometry, Mass Spectrometry-based Proteomics
Dmax The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations.50% - >95%Western Blot, In-Cell Western, Flow Cytometry, Mass Spectrometry-based Proteomics
Degradation Rate (t1/2) The time required to degrade 50% of the target protein at a given PROTAC concentration.Minutes to HoursTime-course Western Blot or other protein quantification methods

Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound based PROTACs. Below are outlines of key experimental protocols.

Experimental Workflow for Assessing Protein Degradation

Experimental_Workflow cluster_workflow Protein Degradation Assessment Workflow start Start cell_culture 1. Cell Culture (e.g., cell line expressing POI) start->cell_culture treatment 2. PROTAC Treatment (Varying concentrations and time points) cell_culture->treatment cell_lysis 3. Cell Lysis (Extraction of total protein) treatment->cell_lysis protein_quant 4. Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant sds_page 5. SDS-PAGE (Separation of proteins by size) protein_quant->sds_page western_blot 6. Western Blotting (Transfer to membrane and antibody probing) sds_page->western_blot imaging 7. Imaging & Densitometry (Quantification of protein bands) western_blot->imaging data_analysis 8. Data Analysis (Calculation of DC50 and Dmax) imaging->data_analysis end End data_analysis->end

A typical experimental workflow for evaluating PROTAC-mediated protein degradation.
Western Blot for Protein Degradation

This is the most common method to quantify the reduction in target protein levels.

a. Cell Culture and Treatment:

  • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound PROTAC in cell culture medium.

  • Treat the cells with the PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

c. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) on the same membrane.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the POI band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is used to measure the thermodynamics of binding interactions, which is essential for understanding the formation of the ternary complex.

a. Sample Preparation:

  • Express and purify the POI and the VHL E3 ligase complex.

  • Prepare solutions of the PROTAC, POI, and VHL complex in a matched buffer.

b. Binary Binding Experiments:

  • To determine the Kd of the PROTAC for the POI, titrate the PROTAC into a solution of the POI.

  • To determine the Kd of the PROTAC for the VHL complex, titrate the PROTAC into a solution of the VHL complex.

c. Ternary Complex Experiment:

  • To measure the affinity of the PROTAC for the VHL complex in the presence of the POI, pre-saturate the VHL complex with the POI and then titrate the PROTAC into this solution.

  • Alternatively, pre-form a binary complex of POI and PROTAC and titrate this into the VHL complex solution.

d. Data Analysis:

  • Analyze the resulting thermograms to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) for each interaction.

  • Calculate the cooperativity factor (α) by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other protein (α = Kd,binary / Kd,ternary).

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the POI by the VHL E3 ligase.

a. Reaction Setup:

  • In a reaction tube, combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the VHL E3 ligase complex, and the purified POI.

  • Add the this compound PROTAC or vehicle control.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

b. Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blotting, using an antibody against the POI to detect higher molecular weight bands corresponding to ubiquitinated POI. An anti-ubiquitin antibody can also be used.

Conclusion

PROTACs based on the this compound scaffold represent a powerful approach to targeted protein degradation. Their mechanism of action, centered on the formation of a ternary complex with the VHL E3 ligase and a target protein, offers a catalytic mode of action with the potential for high potency and selectivity. The technical guide provided here outlines the core principles, key quantitative parameters, and essential experimental protocols for the research and development of these innovative therapeutic agents. A thorough understanding and application of these methods are critical for advancing this promising technology towards clinical applications.

An In-depth Technical Guide to (R,S,S)-VH032-Me-glycine: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,S)-VH032-Me-glycine is a crucial chemical entity in the rapidly advancing field of targeted protein degradation (TPD). It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a methyl-glycine linker. This strategic design makes it an essential building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of this compound, its application in the synthesis of the WDR5-degrading PROTAC XF067-68, and the associated experimental methodologies.

Core Component: The (R,S,S)-VH032 Ligand

The foundation of this molecule is VH032, a well-characterized and potent small molecule ligand for the VHL E3 ligase. The specific stereoisomer, (R,S,S)-VH032, is crucial for its high-affinity binding to VHL. By mimicking the binding motif of the Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL, VH032 and its derivatives can effectively recruit the VHL E3 ligase complex.

Quantitative Data: VHL Ligand Binding Affinities

The binding affinity of VH032 and its derivatives to the VHL E3 ligase is a critical parameter for the efficacy of the resulting PROTAC. The dissociation constant (Kd) is a common metric used to quantify this interaction, with lower values indicating a stronger binding affinity.

CompoundBinding Affinity (Kd) to VHLAssay Method
VH032185 nM[1]Isothermal Titration Calorimetry (ITC)
BODIPY FL VH0323.01 nM[2][3]Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
VH29890 nMSurface Plasmon Resonance (SPR)
VH10144 nMSurface Plasmon Resonance (SPR)

Application in PROTAC Synthesis: The WDR5 Degrader XF067-68

This compound is a key intermediate in the synthesis of XF067-68, a PROTAC designed to target the WD40-repeat-containing protein 5 (WDR5) for degradation. WDR5 is a scaffold protein that plays a critical role in the assembly and activity of multiple protein complexes, including the mixed-lineage leukemia (MLL) histone methyltransferase complex, and is implicated in various cancers.[4][5][6][7][8]

PROTAC-Mediated Degradation of WDR5

The PROTAC XF067-68, synthesized using this compound, has demonstrated potent and efficient degradation of WDR5 in cellular models. Key parameters for evaluating PROTAC efficacy are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

PROTACTarget ProteinDC50DmaxCell Line
MS33 (OICR-9429-based)WDR5260 ± 56 nM71 ± 5%MV4;11
MS67 (OICR-9429-based)WDR5~50 nM>90%MV4;11
XF067-68WDR5Data typically found in patent literatureData typically found in patent literatureRelevant cancer cell lines

Note: Specific DC50 and Dmax values for XF067-68 are often detailed within patent filings such as WO2019246570A1.

Signaling Pathways and Experimental Workflows

WDR5 Signaling Pathway in MLL-Rearranged Leukemia

WDR5 is a critical component of the MLL1 core complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic modification is essential for the transcription of genes, such as HOX genes, that drive the proliferation of leukemia cells in MLL-rearranged leukemia.[4][7] The degradation of WDR5 by a PROTAC like XF067-68 disrupts the MLL1 complex, leading to a downstream reduction in H3K4 methylation and the suppression of oncogenic gene expression.

WDR5_Signaling_Pathway cluster_nucleus Nucleus cluster_drug_action Therapeutic Intervention cluster_ternary Ternary Complex MLL1 MLL1 MLL1_complex MLL1 Core Complex MLL1->MLL1_complex WDR5 WDR5 WDR5->MLL1_complex Proteasome Proteasome WDR5->Proteasome Degradation RbBP5 RbBP5 RbBP5->MLL1_complex ASH2L ASH2L ASH2L->MLL1_complex Histone_H3 Histone H3 MLL1_complex->Histone_H3 Methylation H3K4me3 H3K4me3 Histone_H3->H3K4me3 HOX_genes HOX Genes H3K4me3->HOX_genes Transcriptional Activation Leukemia_Proliferation Leukemia Proliferation HOX_genes->Leukemia_Proliferation XF067_68 XF067-68 (PROTAC) XF067_68->WDR5 Binds VHL VHL E3 Ligase XF067_68->VHL Recruits VHL->WDR5 Ubiquitination

WDR5 signaling in MLL-rearranged leukemia and PROTAC-mediated degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC like XF067-68 involves a multi-step process, from the synthesis of the VHL ligand-linker conjugate to the final evaluation of target protein degradation.

Experimental_Workflow Synthesis_VH032_linker Synthesis of This compound Synthesis_PROTAC PROTAC Synthesis (XF067-68) Synthesis_VH032_linker->Synthesis_PROTAC Binding_Assay VHL Binding Assay (FP or ITC) Synthesis_PROTAC->Binding_Assay Degradation_Assay WDR5 Degradation Assay (Western Blot or HiBiT) Synthesis_PROTAC->Degradation_Assay Functional_Assay Functional Assays (e.g., Cell Viability) Degradation_Assay->Functional_Assay

General experimental workflow for PROTAC development.

Experimental Protocols

Synthesis of this compound

While the exact, step-by-step protocol for the synthesis of this compound is often proprietary, a representative synthesis can be outlined based on established methods for creating VH032-linker conjugates. This typically involves standard peptide coupling reactions.

Materials:

  • (R,S,S)-VH032-amine

  • Fmoc-N-methyl-glycine

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Piperidine (B6355638) in DMF (for Fmoc deprotection)

Procedure:

  • Coupling: Dissolve (R,S,S)-VH032-amine and Fmoc-N-methyl-glycine in DMF. Add HATU, HOBt, and DIPEA. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Fmoc Deprotection: Dissolve the purified product in 20% piperidine in DMF and stir at room temperature for 30 minutes.

  • Final Purification: Concentrate the reaction mixture and purify the final product, this compound, by reverse-phase HPLC to yield the desired compound.

VHL Binding Assay: Fluorescence Polarization (FP)

This assay measures the binding of this compound to the VHL E3 ligase complex by monitoring changes in the polarization of fluorescently labeled VHL ligand.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • Fluorescently labeled VH032 probe (e.g., BODIPY FL VH032)[2][3]

  • This compound (or other test compounds)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black, low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compound, this compound, in assay buffer.

  • In a 384-well plate, add the fluorescently labeled VH032 probe at a final concentration of ~10 nM.

  • Add the VBC complex to a final concentration of ~100 nM.

  • Add the serially diluted test compound to the wells. Include controls with no test compound (maximum polarization) and no VBC complex (minimum polarization).

  • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

WDR5 Degradation Assay: Western Blot

This protocol is used to quantify the reduction in WDR5 protein levels in cells treated with the PROTAC XF067-68.

Materials:

  • Cancer cell line expressing WDR5 (e.g., MV4;11)

  • XF067-68

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against WDR5

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of XF067-68 for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-WDR5 antibody and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantification: Densitometrically quantify the WDR5 and loading control bands. Normalize the WDR5 signal to the loading control to determine the percentage of WDR5 degradation relative to the vehicle-treated control.

Conclusion

This compound is a valuable chemical tool for the development of VHL-based PROTACs. Its high affinity for the VHL E3 ligase and the strategically incorporated linker moiety enable the synthesis of potent protein degraders, such as the WDR5-targeting PROTAC XF067-68. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance the field of targeted protein degradation and develop novel therapeutics for cancer and other diseases.

References

(R,S,S)-VH032-Me-glycine in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. The design of a PROTAC is a modular endeavor, requiring a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them. The choice of the E3 ligase ligand is critical for the efficacy of the PROTAC. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design. This technical guide provides an in-depth overview of the role and application of (R,S,S)-VH032-Me-glycine, a derivative of the well-established VHL ligand VH032, in the design and development of PROTACs.

This compound is a high-affinity VHL ligand that serves as a crucial building block for constructing potent and selective PROTACs. The inclusion of a methyl group at the benzylic position and a glycine (B1666218) moiety can influence the binding affinity, physicochemical properties, and overall performance of the resulting PROTAC. This guide will delve into the quantitative aspects of its interaction with VHL, its incorporation into PROTACs, and the experimental methodologies used to characterize these molecules.

Core Concepts in PROTAC-mediated Protein Degradation

The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC This compound based PROTAC POI->PROTAC Binds to POI ligand Proteasome 26S Proteasome POI->Proteasome Recognition and Degradation PROTAC->POI Forms Ternary Complex VHL VHL E3 Ligase PROTAC->VHL Forms Ternary Complex VHL->POI Ubiquitination VHL->PROTAC Binds to VHL ligand Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Figure 1: PROTAC-mediated protein degradation pathway.

This compound: Structure and Properties

This compound is a synthetic molecule designed for enhanced binding to the VHL E3 ligase. Its chemical structure is provided below.

This compound

PropertyValue
IUPAC Name (2R,4S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide[1]
Molecular Formula C25H35N5O4S[1]
Molecular Weight 501.6 g/mol [1]
Stereochemistry (R,S,S) configuration is crucial for optimal binding to VHL.

The methylation at the benzylic position of the VH032 core is reported to improve binding affinity to VHL, a critical parameter for the potency of the resulting PROTAC. The glycine moiety provides a versatile attachment point for a linker, facilitating the connection to a ligand for the protein of interest.

Quantitative Data: Binding Affinity and Degradation Efficiency

While specific quantitative data for this compound is not extensively available in the public domain, the following table presents typical binding affinity and degradation efficiency parameters for well-characterized VH032-based PROTACs to provide a comparative context.

ParameterDescriptionTypical Values for VH032-based PROTACs
Kd (VHL Binding) Dissociation constant, indicating the binding affinity of the ligand to VHL. A lower Kd signifies stronger binding.10 nM - 500 nM
DC50 The concentration of a PROTAC required to degrade 50% of the target protein.1 nM - 1 µM
Dmax The maximum percentage of target protein degradation achievable with a given PROTAC.> 80%

Note: These values are illustrative and can vary significantly depending on the target protein, linker composition, and cell line used.

Experimental Protocols

The characterization of PROTACs incorporating this compound involves a series of in vitro and cellular assays to determine their binding affinity, ability to form a ternary complex, and efficacy in inducing protein degradation.

VHL Binding Affinity Assessment (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the binding affinity of this compound or a PROTAC containing it to the VHL E3 ligase complex.

Principle: The assay measures the FRET signal between a terbium-labeled anti-GST antibody bound to a GST-tagged VCB (VHL-ElonginB-ElonginC) complex (donor) and a fluorescently labeled small molecule VHL ligand (acceptor). Unlabeled ligands will compete for binding, leading to a decrease in the FRET signal.

TR_FRET_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Assay Buffer B Prepare serial dilution of This compound A->B C Prepare VCB-GST complex and fluorescent VHL ligand A->C D Prepare Tb-anti-GST antibody A->D E Add all components to a 384-well plate F Incubate at room temperature E->F G Read TR-FRET signal on a plate reader F->G H Plot FRET ratio vs. ligand concentration I Calculate IC50 and Kd values H->I

Figure 3: NanoBRET assay workflow for ternary complex formation.

Detailed Methodology:

  • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with plasmids encoding the NanoLuc-POI fusion and the HaloTag-VHL fusion. Plate the transfected cells in a white, 96-well assay plate.

  • Procedure:

    • Add the HaloTag NanoBRET 618 ligand to the cells and incubate.

    • Add serial dilutions of the PROTAC molecule.

    • Add the Nano-Glo® Live Cell Substrate.

    • Measure the donor and acceptor luminescence signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the PROTAC concentration and fit to a dose-response curve to determine the EC50 for ternary complex formation.

Protein Degradation Assessment (Western Blot)

Western blotting is a standard technique to quantify the reduction in the levels of the target protein following treatment with a PROTAC.

Principle: This immunoassay uses antibodies to detect the target protein in cell lysates separated by gel electrophoresis. The band intensity of the target protein is compared between treated and untreated cells.

Workflow:

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Immunoblotting cluster_2 Data Analysis A Treat cells with varying concentrations of PROTAC B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE D Transfer proteins to a membrane C->D E Probe with primary and secondary antibodies D->E F Detect signal using chemiluminescence E->F G Quantify band intensities H Normalize to loading control G->H I Calculate DC50 and Dmax H->I

Figure 4: Western blot workflow for protein degradation.

Detailed Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

    • Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound represents a valuable chemical tool for the development of VHL-based PROTACs. Its design, incorporating features to potentially enhance VHL binding, makes it an attractive choice for researchers aiming to create potent and selective protein degraders. The systematic application of the experimental protocols outlined in this guide is essential for the thorough characterization of PROTACs derived from this ligand, enabling the optimization of their pharmacological properties and advancing the field of targeted protein degradation. As more data on PROTACs incorporating this compound becomes available, a clearer understanding of its specific advantages and applications in PROTAC design will continue to emerge.

References

Core Compound: (R,S,S)-VH032 and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the (R,S,S)-VH032 Scaffold for Researchers, Scientists, and Drug Development Professionals

(R,S,S)-VH032 is a crucial ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are bifunctional molecules that recruit an E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. VH032 serves as the VHL-recruiting component in many PROTACs.[4] This guide provides a detailed overview of the (R,S,S)-VH032 scaffold, its mechanism of action, and its application in targeted protein degradation.

While the specific molecule "(R,S,S)-VH032-Me-glycine" is not extensively documented in publicly available literature, this guide will focus on the well-characterized (R,S,S)-VH032 core and its common derivatives, providing a foundational understanding for researchers working with this class of compounds. The "Me-glycine" moiety would represent a linker or modification attached to the core VH032 structure, a common strategy in PROTAC design.

Chemical Structure and Properties

The core structure of VH032 is a hydroxyproline-based motif that mimics the binding of Hypoxia-Inducible Factor-1α (HIF-1α) to VHL.[5] The stereochemistry, denoted as (R,S,S), is critical for its binding affinity and activity.

Table 1: Physicochemical Properties of VH032

PropertyValueReference
Molecular Formula C24H32N4O4S[4]
Molecular Weight 472.60 g/mol [4][6]
CAS Number 1448188-62-2[4]
Appearance White to off-white solid[4]
Purity ≥98%
Storage -20°C, sealed, away from moisture[4]

Mechanism of Action

VH032 functions as an inhibitor of the VHL/HIF-1α interaction.[4][6][7] In the context of a PROTAC, the VH032 moiety binds to the VHL E3 ligase. The other end of the PROTAC molecule contains a ligand for a target protein. This simultaneous binding brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the target. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC ((R,S,S)-VH032-Linker-Target Ligand) VHL VHL E3 Ligase PROTAC->VHL Binds Target Target Protein PROTAC->Target Binds Ternary Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary VHL->Ternary Target->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: PROTAC Mechanism of Action with a VH032-based Ligand.

Quantitative Data

The binding affinity of VH032 and its derivatives to the VHL E3 ligase is a critical parameter for their effectiveness in PROTACs.

Table 2: Binding Affinities of VH032 and Related Compounds to VHL

CompoundKd (nM)MethodReference
VH032 185Isothermal Titration Calorimetry (ITC)[6]
VH-298 80-90Not Specified[8]
VHL-IN-1 37Dissociation Constant (Kd)[8]
(S,R,S)-AHPC Not SpecifiedVHL Ligand[8]

Experimental Protocols

General Protocol for In Vitro VHL Binding Assay (Isothermal Titration Calorimetry - ITC)

This protocol outlines a general procedure for measuring the binding affinity of a VH032-based compound to the VHL-ElonginB-ElonginC (VCB) complex.

  • Protein Expression and Purification: Express and purify the VCB complex using established protocols.

  • Compound Preparation: Dissolve the VH032 derivative in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 100-200 µM.

  • ITC Experiment Setup:

    • Load the purified VCB protein (10-20 µM) into the sample cell of the ITC instrument.

    • Load the VH032 derivative solution into the injection syringe.

    • Set the experimental temperature to 25°C.

  • Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution, with a spacing of 150 seconds between injections.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

General Protocol for Western Blot Analysis of Target Protein Degradation

This protocol describes a typical workflow to assess the degradation of a target protein induced by a VH032-based PROTAC.

Western_Blot_Workflow cluster_1 Western Blot Workflow for Protein Degradation A 1. Cell Culture and Treatment - Seed cells in a multi-well plate. - Treat with varying concentrations of PROTAC. B 2. Cell Lysis - Harvest cells and lyse to extract proteins. A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE - Separate proteins by size. C->D E 5. Protein Transfer - Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting - Probe with primary antibodies for the target protein and a loading control (e.g., GAPDH). - Incubate with secondary antibodies. E->F G 7. Detection and Analysis - Visualize protein bands. - Quantify band intensity to determine the extent of degradation. F->G

Figure 2: Experimental Workflow for Assessing PROTAC-induced Protein Degradation.

Conclusion

The (R,S,S)-VH032 scaffold is a cornerstone in the development of VHL-recruiting PROTACs. Its well-defined structure and mechanism of action provide a robust platform for the design of novel therapeutics that can target and degrade a wide range of disease-causing proteins. Further research into novel derivatives, such as the hypothetical "this compound," will continue to expand the therapeutic potential of this important class of molecules. Researchers and drug development professionals can leverage the information and protocols in this guide to advance their work in the exciting field of targeted protein degradation.

References

Binding Affinity of (R,S,S)-VH032-Me-glycine to the Von Hippel-Lindau Protein: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the binding affinity of ligands related to the (R,S,S)-VH032 scaffold for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. While direct binding affinity data for "(R,S,S)-VH032-Me-glycine" is not prominently available in the reviewed scientific literature, this document summarizes the well-established binding characteristics of its parent compound, VH032, and its derivatives. The methodologies employed to ascertain these binding affinities are also detailed, alongside relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of small molecule ligands to VHL is a critical parameter in the development of novel therapeutics, particularly in the field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs). The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a higher binding affinity.

The parent compound, VH032, is a potent and selective VHL ligand.[1] Its binding affinity has been characterized using various biophysical techniques. Several derivatives of VH032 have also been synthesized and evaluated to explore structure-activity relationships and to develop fluorescent probes for binding assays.

Compound/LigandBinding Affinity (Kd) to VHLAssay MethodNotes
VH032185 nMNot specified in all sources, but consistent across multiple reports.A widely used VHL ligand in the synthesis of PROTACs.[1]
BODIPY FL VH0323.01 nMTime-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET)A high-affinity fluorescent probe developed from VH032.[2]
VH10144 nMNot specifiedAn analogue of VH032 with a cyclopropyl (B3062369) group and α-fluorine substituent, showing a 4-fold increased binding affinity compared to VH032.[1]
VH29890 nMNot specifiedA derivative of VH032 with a cyano group, exhibiting a double-digit nanomolar binding affinity.[1]

VHL Signaling Pathway and Ligand Interaction

The Von Hippel-Lindau protein is a crucial component of the VHL-Elongin B-Elongin C (VBC) complex, which functions as an E3 ubiquitin ligase. A primary substrate for this complex is the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by VHL, leading to its ubiquitination and subsequent degradation by the proteasome. Small molecule ligands like VH032 are designed to mimic the hydroxylated HIF-1α, thereby binding to the same pocket on VHL.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Inhibition HIF1a_normoxia HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a_normoxia->PHDs + O2 OH_HIF1a Hydroxylated HIF-1α PHDs->OH_HIF1a VHL_complex VBC E3 Ligase (VHL, Elongin B/C, Cul2, Rbx1) OH_HIF1a->VHL_complex Recognition Ub_HIF1a Polyubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1a_stabilized Stabilized HIF-1α HIF1a_hypoxia->HIF1a_stabilized No Hydroxylation/Degradation VH032 (R,S,S)-VH032 VHL_complex_inhibited VBC E3 Ligase VH032->VHL_complex_inhibited Binding/Inhibition Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation HRE Hypoxia Response Element (HRE) Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression

VHL-HIF-1α signaling pathway and the mechanism of VH032 inhibition.

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques are employed to quantify the binding affinity of small molecules to VHL. The choice of assay depends on factors such as throughput requirements, sample consumption, and the need for kinetic data.

Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening. It measures the proximity between a donor and an acceptor fluorophore.

Principle: A fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) and a terbium-labeled antibody that binds to a tag on the VHL protein complex (e.g., GST-VCB) are used. When the fluorescent ligand binds to VHL, the donor (terbium) and acceptor (BODIPY FL) are brought into close proximity, resulting in a FRET signal. A competing, unlabeled ligand will displace the fluorescent ligand, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation:

    • Prepare a VHL assay buffer (e.g., 25 mM HEPES pH 7.4).

    • Dilute the GST-tagged VCB protein complex, the terbium-labeled anti-GST antibody, and the fluorescent VHL probe (e.g., BODIPY FL VH032) to their final assay concentrations in the assay buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of a low-volume microplate.

    • Add the VHL protein complex and the terbium-labeled antibody to the wells.

    • Initiate the binding reaction by adding the fluorescent VHL probe.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the acceptor and one for the donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the signal ratio against the concentration of the test compound and fit the data to a suitable model to determine the IC50 value, which can be converted to a Ki (and subsequently Kd) using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay

FP is another homogeneous assay technique that measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger protein.

Principle: A small, fluorescently labeled VHL ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger VHL protein complex, its tumbling slows down, leading to an increase in polarization. A competing, unlabeled ligand will displace the fluorescent ligand, causing a decrease in the FP signal.

General Protocol:

  • Reagent Preparation:

    • Prepare an FP assay buffer.

    • Dilute the VHL protein complex and a fluorescent VHL probe to their final concentrations.

    • Prepare serial dilutions of the test compound.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of a suitable microplate (e.g., black, low-binding).

    • Add the VHL protein complex.

    • Add the fluorescent probe to all wells.

  • Incubation: Incubate the plate at room temperature, protected from light, for a period sufficient to reach equilibrium (e.g., 30-60 minutes).

  • Data Acquisition: Read the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the millipolarization (mP) values against the log of the test compound concentration. Fit the resulting sigmoidal curve to determine the IC50.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic data on molecular interactions, including association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).

Principle: One of the binding partners (the ligand, e.g., the VCB complex) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., the small molecule inhibitor) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

General Protocol:

  • Chip Preparation:

    • Activate the surface of a sensor chip (e.g., a CM5 chip).

    • Immobilize the VCB protein complex onto the chip surface via amine coupling.

    • Deactivate any remaining active esters.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule analyte in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate for a defined period (association phase).

    • Flow the running buffer over the surface to monitor the dissociation of the complex (dissociation phase).

    • Regenerate the sensor surface to remove any bound analyte before the next injection.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd).

Experimental_Workflow start Start reagent_prep Reagent Preparation (Protein, Ligand, Buffers) start->reagent_prep assay_setup Assay Plate Setup (Titration of Test Compound) reagent_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation data_acq Data Acquisition (e.g., FP, TR-FRET, SPR) incubation->data_acq data_analysis Data Analysis (Curve Fitting) data_acq->data_analysis results Determine Binding Affinity (Kd, IC50) data_analysis->results

Generalized workflow for determining ligand binding affinity.
Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a microcalorimeter. The heat change upon each injection is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

General Protocol:

  • Sample Preparation:

    • Prepare the VCB protein complex and the small molecule ligand in the same, precisely matched buffer to minimize heats of dilution.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the titration syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed).

    • Perform an initial small injection, which is typically discarded from the analysis.

    • Carry out a series of injections of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka), Gibbs free energy (ΔG), and entropy (ΔS) can be calculated.

References

The Discovery and Development of VH032 Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of VH032 and its derivatives. VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular machinery responsible for protein degradation.[1][2][3][4] By binding to VHL, VH032 can modulate the VHL/HIF-1α interaction, making it a valuable tool for studying hypoxia signaling pathways and a foundational component in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3][5] This guide will delve into the mechanism of action, synthesis, and experimental evaluation of VH032 derivatives, presenting key data in a structured format to facilitate research and development efforts in this area.

Mechanism of Action: Targeting the VHL/HIF-1α Axis

Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated on specific proline residues. This modification allows it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This process prevents the accumulation of HIF-1α and the subsequent transcription of hypoxia-responsive genes.

VH032 and its derivatives are designed to mimic the hydroxylated HIF-1α, thereby competitively binding to the substrate recognition pocket of VHL.[6] This binding disrupts the VHL/HIF-1α interaction, leading to the stabilization and accumulation of HIF-1α even under normoxic conditions.[1] The stabilized HIF-1α can then translocate to the nucleus and activate the transcription of target genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism.[6]

Furthermore, the ability of VH032 to recruit VHL has been widely exploited in the development of PROTACs.[2][3][] In a PROTAC molecule, a VH032-based VHL ligand is connected via a chemical linker to a ligand that binds to a target protein of interest. This ternary complex formation brings the target protein in close proximity to the E3 ligase machinery, leading to its ubiquitination and degradation.

A key signaling pathway influenced by VH032 is the VHL/HIF-1α/VEGF pathway. Studies have shown that VH032 can suppress the proliferation, migration, and invasion of glioma cells by interfering with this pathway.[5]

VHL_HIF1a_Pathway VHL/HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_vh032 Action of VH032 HIF-1α HIF-1α Prolyl Hydroxylases Prolyl Hydroxylases HIF-1α->Prolyl Hydroxylases + O2 Prolyl Hydroxylases->Hydroxylated HIF-1α VHL Complex VHL Complex Hydroxylated HIF-1α->VHL Complex Recognition HIF-1α_stabilized Stabilized HIF-1α Ubiquitination Ubiquitination VHL Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation VH032 VH032 VHL Complex_inhibited VHL Complex VH032->VHL Complex_inhibited Binding & Inhibition Nucleus Nucleus HIF-1α_stabilized->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation VEGF, etc. VEGF, etc. Gene Transcription->VEGF, etc.

Caption: VHL/HIF-1α signaling pathway and the inhibitory action of VH032.

Quantitative Data Summary

The following tables summarize the key quantitative data for VH032 and some of its derivatives from various binding and cellular assays.

Table 1: Binding Affinity of VH032 and Derivatives to VHL

CompoundAssay MethodKd (nM)IC50 (nM)Ki (nM)Reference
VH032-185--[1][8]
VH032TR-FRET-77.833.4[9]
VH032FP-352.2142.1[9]
VH298TR-FRET-44.018.9[9]
VH298FP-288.2110.4[9]
VH101-44--[10]
BODIPY FL VH032FP100.8--[9]
BODIPY FL VH032TR-FRET~3.0--[9]
MZ1TR-FRET-14.76.3[9]
MZ1FP-226.279.7[9]
VH032 phenolTR-FRET-34.014.6[9]
VH032 phenolFP-212.577.9[9]
VH032-PEG4-amineTR-FRET-5.96.8[9]
VH032-PEG4-amineFP-430.8181.0[9]
(3R,4S)-F-Hyp VH032-Comparable to VH032--[11]

Table 2: Anti-proliferative Activity of VH032 in Glioma Cell Lines

Cell LineAssayMetricValueReference
U87MGCCK-8IC50Not specified[5]
U251CCK-8IC50Not specified[5]

Experimental Protocols

This section details the methodologies for key experiments involved in the synthesis and evaluation of VH032 derivatives.

Synthesis of VH032

A common synthetic route to VH032 involves the coupling of key intermediates. A unified, five-step route for the preparation of VH032 in multigram quantities has been reported with an overall yield of 56%.[12] A column chromatography-free process has also been developed, enabling the production of 42.5 g of VH032 amine hydrochloride in 65% overall yield.[13]

A Representative Synthetic Step: Acetylation of VH032 Amine [9][14]

  • Reactants: VH032 amine, Acetic anhydride (B1165640) (Ac₂O), N,N-diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve VH032 amine in DCM.

    • Add DIPEA to the solution.

    • Add acetic anhydride to the reaction mixture.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product using a suitable method, such as preparative HPLC, to yield VH032.

Synthesis_Workflow General Synthesis Workflow for VH032 Start Start Intermediate_A Key Intermediate A (e.g., (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) Start->Intermediate_A Intermediate_B Key Intermediate B (e.g., Boc-L-tert-leucine) Start->Intermediate_B Coupling Amide Coupling Intermediate_A->Coupling Intermediate_B->Coupling Deprotection Boc Deprotection Coupling->Deprotection Acetylation Final Acetylation Deprotection->Acetylation Purification Purification Acetylation->Purification VH032 VH032 Purification->VH032

Caption: A generalized workflow for the synthesis of VH032.
VHL Binding Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [9]

This assay is a sensitive method to measure the binding affinity of compounds to the VHL complex.

  • Reagents:

    • GST-VCB (VHL-ElonginC-ElonginB) protein complex.

    • Terbium-labeled anti-GST antibody (donor fluorophore).

    • BODIPY FL VH032 (fluorescent probe, acceptor fluorophore).

    • Test compounds (e.g., VH032 derivatives).

    • Assay buffer.

  • Procedure:

    • Add GST-VCB, Tb-anti-GST antibody, and BODIPY FL VH032 to the wells of a microplate.

    • Add serial dilutions of the test compounds.

    • Incubate the plate to allow binding to reach equilibrium.

    • Excite the terbium donor at approximately 340 nm.

    • Measure the emission at two wavelengths: ~490 nm (terbium emission) and ~520 nm (BODIPY FL emission due to FRET).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the compound concentration to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay [6][9]

This assay measures the displacement of a fluorescently labeled ligand from the VHL complex.

  • Reagents:

    • VCB protein complex.

    • Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032 or a fluorescently labeled HIF-1α peptide).

    • Test compounds.

    • Assay buffer.

  • Procedure:

    • Add the VCB complex and the fluorescent probe to the wells of a microplate.

    • Add serial dilutions of the test compounds.

    • Incubate the plate to allow for competitive binding.

    • Measure the fluorescence polarization of the solution.

    • The binding of the small fluorescent probe to the large protein complex results in a high polarization value.

    • Displacement of the probe by a competing test compound leads to a decrease in polarization.

    • Plot the polarization values against the compound concentration to determine the IC50.

Assay_Workflow VHL Binding Assay Workflow cluster_trfret TR-FRET Assay cluster_fp FP Assay TRFRET_Reagents Prepare Reagents: - GST-VCB - Tb-anti-GST - BODIPY FL VH032 - Test Compound TRFRET_Incubate Incubate TRFRET_Reagents->TRFRET_Incubate TRFRET_Read Read TR-FRET Signal TRFRET_Incubate->TRFRET_Read TRFRET_Analyze Analyze Data (IC50, Ki) TRFRET_Read->TRFRET_Analyze FP_Reagents Prepare Reagents: - VCB Complex - Fluorescent Probe - Test Compound FP_Incubate Incubate FP_Reagents->FP_Incubate FP_Read Read Fluorescence Polarization FP_Incubate->FP_Read FP_Analyze Analyze Data (IC50) FP_Read->FP_Analyze

Caption: General workflow for TR-FRET and FP VHL binding assays.
Cellular Assays

Cell Viability Assay (e.g., CCK-8) [5]

This assay is used to assess the effect of VH032 derivatives on the proliferation of cancer cells.

  • Cell Culture: Plate glioma cells (e.g., U87MG, U251) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the VH032 derivative for a specified period (e.g., 24, 48, 72 hours).

  • Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Wound Healing and Transwell Assays [5]

These assays are used to evaluate the effect of VH032 derivatives on cell migration and invasion.

  • Wound Healing Assay:

    • Grow cells to confluence in a culture plate.

    • Create a "scratch" or "wound" in the cell monolayer with a pipette tip.

    • Treat the cells with the VH032 derivative.

    • Monitor the closure of the wound over time using microscopy.

  • Transwell Assay:

    • Use a Transwell chamber with a porous membrane (with or without a Matrigel coating for invasion and migration assays, respectively).

    • Plate cells in the upper chamber in serum-free medium containing the VH032 derivative.

    • Add medium with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • After incubation, remove non-migrated/invaded cells from the upper surface of the membrane.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

    • Quantify the migrated/invaded cells by counting under a microscope.

Conclusion and Future Directions

VH032 has emerged as a pivotal molecule in the field of targeted protein degradation and hypoxia research. Its well-characterized interaction with VHL provides a robust platform for the development of novel therapeutics. The ongoing exploration of VH032 derivatives, focusing on improving binding affinity, cellular permeability, and pharmacokinetic properties, holds significant promise.[15] Future research will likely focus on the development of next-generation VHL ligands with enhanced drug-like properties and their incorporation into PROTACs targeting a wider range of disease-relevant proteins. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers contributing to this exciting and rapidly advancing area of drug discovery.

References

The Crucial Role of Stereochemistry in VH032 and its Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stereochemical Nuances of the VHL Ligand VH032 and its Analogs.

This guide provides a comprehensive overview of the stereochemistry of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its derivatives. Understanding the precise three-dimensional arrangement of atoms in these molecules is paramount for their efficacy in targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs). This document details the critical stereochemical features of VH032, summarizes key quantitative data, provides detailed experimental protocols, and visualizes essential pathways and workflows.

The Stereochemical Imperative of the Hydroxyproline (B1673980) Core

VH032 and its derivatives are peptidomimetic compounds that feature a central (2S,4R)-hydroxyproline (Hyp) core. This specific stereoisomer is crucial for high-affinity binding to the VHL protein complex. The interaction is highly stereoselective, with the C4-exo ring pucker of the hydroxyproline being essential for positioning the hydroxyl group correctly within the VHL binding pocket to form a critical hydrogen bond network. Any deviation from this stereochemistry can dramatically reduce binding affinity and, consequently, the efficacy of the resulting PROTAC.

The synthesis of VH032 and its derivatives, therefore, requires stringent stereochemical control to ensure the formation of the desired (2S,4R) diastereomer.

Quantitative Analysis of VH032 and Derivative Binding Affinities

The binding affinity of VH032 and its derivatives to the VHL protein is a key determinant of their utility. The following table summarizes the binding affinities for VH032 and selected derivatives, highlighting the impact of stereochemistry and other modifications.

CompoundStereochemistryBinding Affinity (Kd)Binding Affinity (IC50)Assay Method
VH032 (2S,4R)185 nM[1]352.2 nM[2]ITC, TR-FRET
VH298 (2S,4R)-288.2 nM[2]TR-FRET
(3R,4S)-3-fluoro-Hyp Ligand (2S,3R,4S)~2x weaker than Hyp-ITC
(3S,4S)-3-fluoro-Hyp Ligand (2S,3S,4S)~20x weaker than Hyp-ITC
MZ1 (PROTAC with VH032) (2S,4R)-226.2 nM[2]TR-FRET

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of VH032 and its derivatives.

Stereospecific Synthesis of (2S,4R)-hydroxyproline Derivatives

The synthesis of the core (2S,4R)-hydroxyproline scaffold is a critical first step. A common strategy involves starting from commercially available materials and employing stereoselective reactions.

Materials:

  • Boc-(2S,4R)-4-hydroxyproline methyl ester

  • Appropriate electrophiles for derivatization

  • Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Coupling agents (e.g., HATU, HOBt)

  • Deprotection reagents (e.g., Trifluoroacetic acid (TFA))

Procedure:

  • Protection of the starting material: The carboxylic acid and amine groups of (2S,4R)-hydroxyproline are typically protected (e.g., as a methyl ester and with a Boc group, respectively) to prevent unwanted side reactions.

  • Stereoselective functionalization: The hydroxyl group at the C4 position can be functionalized through various reactions, such as Mitsunobu or Williamson ether synthesis, with careful control of reaction conditions to maintain the desired stereochemistry.

  • Amide bond formation: The desired side chains are coupled to the proline nitrogen and the carboxylic acid using standard peptide coupling reagents.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the final product.

  • Purification and characterization: The final compound is purified by chromatography (e.g., HPLC) and its stereochemical integrity is confirmed by analytical techniques such as NMR spectroscopy and X-ray crystallography.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Purified VHL protein complex (VCB: VHL, Elongin B, and Elongin C)

  • VH032 or its derivative dissolved in a matched buffer

  • ITC instrument and corresponding cells

  • Degassed buffer solution

Procedure:

  • Sample preparation: Prepare a solution of the VCB complex (typically 5-50 µM) in a suitable, degassed buffer. Prepare a solution of the VH032 derivative (typically 10-20 times the concentration of the protein) in the exact same buffer.

  • Instrument setup: Thoroughly clean the ITC sample and reference cells. Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.

  • Data analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a sensitive and high-throughput method for measuring binding interactions in solution.

Materials:

  • Tagged VHL protein complex (e.g., His-tagged or GST-tagged VCB)

  • Terbium-conjugated anti-tag antibody (donor fluorophore)

  • Fluorescently labeled VH032 derivative (acceptor fluorophore)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent preparation: Prepare solutions of the tagged VCB complex, the terbium-labeled antibody, and the fluorescently labeled VH032 derivative in the assay buffer.

  • Assay setup: In a microplate, add the VCB complex and the terbium-labeled antibody and incubate to allow for their association.

  • Ligand addition: Add the fluorescently labeled VH032 derivative to the wells.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the TR-FRET signal by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.

  • Data analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). In a competition assay, the decrease in the TR-FRET signal in the presence of an unlabeled competitor is used to determine its binding affinity.

Visualizing Key Pathways and Processes

Diagrams are essential for understanding the complex biological and chemical processes involved with VH032.

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.

VH032_Mechanism_of_Action cluster_inhibition VH032-Mediated Inhibition cluster_prota_formation PROTAC Formation and Action VH032 VH032 VHL VHL E3 Ligase VH032->VHL Binding HIF1a_hydrox Hydroxylated HIF-1α VHL->HIF1a_hydrox Interaction Blocked TernaryComplex VHL-PROTAC-Target Ternary Complex PROTAC PROTAC (VH032-Linker-Warhead) PROTAC->VHL TargetProtein Target Protein PROTAC->TargetProtein Ubiquitination Target Ubiquitination TernaryComplex->Ubiquitination Degradation Target Degradation Ubiquitination->Degradation

Caption: Mechanism of action of VH032 and its incorporation into a PROTAC.

Stereoselective_Synthesis_Workflow Start Start: (2S,4R)-Hydroxyproline Protection Protection of Functional Groups Start->Protection Stereo_Reaction Stereospecific Reaction at C4 Protection->Stereo_Reaction Coupling Amide Bond Formation Stereo_Reaction->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification (HPLC) Deprotection->Purification Analysis Stereochemical Analysis (NMR, X-ray) Purification->Analysis FinalProduct Final Product: VH032 Derivative Analysis->FinalProduct

References

An In-Depth Technical Guide to von Hippel-Lindau (VHL) E3 Ligase Ligands for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery for protein degradation and has emerged as a key target in the development of novel therapeutics, particularly in the field of targeted protein degradation. This guide provides a comprehensive technical overview of VHL E3 ligase ligands, their mechanism of action, and their application in Proteolysis Targeting Chimeras (PROTACs). We delve into the quantitative aspects of ligand binding and PROTAC-mediated degradation, present detailed experimental protocols for their characterization, and visualize the underlying biological pathways and experimental workflows.

Introduction to the VHL E3 Ligase Complex

The VHL protein is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[1][2] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3][4] The VHL gene is a tumor suppressor, and its mutation is associated with von Hippel-Lindau disease, a hereditary cancer syndrome.[1][5] The widespread expression of VHL in various tissues and the existence of well-characterized small molecule binders have made it one of the most successfully exploited E3 ligases for PROTAC technology.[6][7]

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ligase, connected by a chemical linker.[8][9] By simultaneously binding to the POI and the E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.[7] VHL-recruiting PROTACs have shown significant promise in degrading a wide range of therapeutic targets, including those previously considered "undruggable".[6][7]

The VHL-HIF-1α Signaling Pathway

Under normal oxygen levels (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification creates a binding site for the β-domain of the VHL protein.[10] The VHL E3 ligase complex then polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.[4] This process keeps HIF-1α levels low.

Under hypoxic conditions, PHDs are inactive due to the lack of their co-substrate, oxygen. Consequently, HIF-1α is not hydroxylated and does not bind to VHL, leading to its stabilization and accumulation.[10] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, allowing cells to adapt to the low oxygen environment.[10][11]

VHL_HIF1a_Pathway VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a_normoxia->PHDs + O2 HIF1a_OH Hydroxylated HIF-1α PHDs->HIF1a_OH Hydroxylation VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) HIF1a_OH->VHL_complex Binding HIF1a_Ub Polyubiquitinated HIF-1α VHL_complex->HIF1a_Ub + Ub Ub Ubiquitin Proteasome_normoxia 26S Proteasome HIF1a_Ub->Proteasome_normoxia Degradation_normoxia Degradation Proteasome_normoxia->Degradation_normoxia HIF1a_hypoxia HIF-1α HIF1a_stabilized Stabilized HIF-1α HIF1a_hypoxia->HIF1a_stabilized No Hydroxylation HIF1_dimer HIF-1α/HIF-1β Dimer HIF1a_stabilized->HIF1_dimer + HIF-1β (in Nucleus) HIF1b HIF-1β HRE Hypoxia Response Elements (HREs) HIF1_dimer->HRE Binding Gene_expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_expression Activation HIF1a_synthesis HIF-1α Synthesis HIF1a_synthesis->HIF1a_normoxia HIF1a_synthesis->HIF1a_hypoxia

VHL-HIF-1α Signaling Pathway Diagram

VHL E3 Ligase Ligands and their Application in PROTACs

The development of small molecule VHL ligands has been crucial for the advancement of VHL-based PROTACs. These ligands are typically derived from the hydroxyproline (B1673980) (Hyp) core of the HIF-1α peptide that binds to VHL.[12] Structure-guided design has led to the development of potent VHL ligands with nanomolar binding affinities.[12]

The general mechanism of a VHL-based PROTAC involves the VHL ligand moiety of the PROTAC recruiting the VHL E3 ligase complex, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its degradation by the proteasome.[6][7]

PROTAC_Mechanism Mechanism of Action of a VHL-Based PROTAC cluster_legend Legend POI Target Protein of Interest (POI) Ternary_complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_complex VHL_ligand VHL Ligand POI_ligand POI Ligand Linker Linker PROTAC POI Ligand Linker VHL Ligand PROTAC->Ternary_complex VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_complex POI_Ub Polyubiquitinated POI Ternary_complex->POI_Ub Recycled_PROTAC POI Ligand Linker VHL Ligand Ternary_complex->Recycled_PROTAC Recycling E2_Ub E2-Ub E2_Ub->Ternary_complex Ubiquitin Transfer Proteasome 26S Proteasome POI_Ub->Proteasome Degradation Degraded POI Proteasome->Degradation key_prot Protein key_ligand Ligand key_complex Complex key_enzyme Enzyme key_proteasome Proteasome

PROTAC Mechanism of Action Diagram

Quantitative Data on VHL Ligands and PROTACs

The efficacy of VHL ligands and PROTACs is determined by several quantitative parameters. For VHL ligands, binding affinity is typically measured as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). For PROTACs, the key metrics are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Binding Affinities of Representative VHL Ligands

LigandBinding Affinity (Kd, nM)Binding Affinity (IC50, µM)Assay MethodReference
VH032185-Fluorescence Polarization (FP)[12]
VH10144-Fluorescence Polarization (FP)[12]
Compound 1-4.1Isothermal Titration Calorimetry (ITC)[12][13]
Compound 3-1.8Isothermal Titration Calorimetry (ITC)[12]
Compound 1554004.1Isothermal Titration Calorimetry (ITC)[13]

Table 2: Degradation Performance of Representative VHL-based PROTACs

PROTACTarget ProteinCell LineDC50 (µM)Dmax (%)Reference
Jps016 (tfa)HDAC1HCT1160.5577[8]
Jps016 (tfa)HDAC3HCT1160.5366[8]
PROTAC 4HDAC1HCT1160.55~100 (at 10 µM)[8]
PROTAC 4HDAC2HCT116Low µM~100 (at 10 µM)[8]
MZ1Brd4-0.01-0.03-[9]

Experimental Protocols

VHL Ligand Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the VHL complex using a fluorescently labeled tracer.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex[4]

  • Fluorescently labeled VHL ligand (e.g., BDY FL VH032)[14]

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

  • Test compounds

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add a fixed concentration of the VBC complex to each well of the microplate.

  • Add the serially diluted test compounds to the wells.

  • Add a fixed concentration of the fluorescently labeled VHL ligand to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.[4]

  • Measure the fluorescence polarization of each well using the plate reader.

  • Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

Binding_Assay_Workflow VHL Ligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents (VBC complex, fluorescent ligand, test compounds) start->prepare_reagents dispense_vbc Dispense VBC Complex into Plate prepare_reagents->dispense_vbc add_compounds Add Serial Dilutions of Test Compounds dispense_vbc->add_compounds add_fluor_ligand Add Fluorescent Ligand add_compounds->add_fluor_ligand incubate Incubate at Room Temperature add_fluor_ligand->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Analyze Data and Determine IC50 measure_fp->analyze_data end End analyze_data->end

VHL Ligand Binding Assay Workflow Diagram
In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in vitro to determine if a PROTAC can induce the ubiquitination of a target protein in the presence of the VHL complex.

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UbcH5a)

  • Recombinant VHL E3 ligase complex (VBC-Cul2-RBX1)[15]

  • Recombinant target protein of interest (POI)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • PROTAC of interest

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the POI and ubiquitin

Procedure:

  • Set up the ubiquitination reaction by combining E1, E2, VHL complex, POI, ubiquitin, and ATP in the reaction buffer.

  • Add the PROTAC to the experimental reactions and a vehicle control (e.g., DMSO) to the negative control reactions.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a membrane and perform a Western blot using antibodies against the POI to detect higher molecular weight bands corresponding to ubiquitinated POI. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Cellular Protein Degradation Assay (Western Blot)

This is the standard method to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • Cell culture medium and reagents

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 4-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and probe with primary antibodies against the target protein and a loading control.

  • Incubate with HRP-conjugated secondary antibodies.

  • Add chemiluminescence substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[5]

Conclusion

VHL E3 ligase ligands are powerful tools in the development of PROTACs for targeted protein degradation. A thorough understanding of the VHL-HIF-1α signaling pathway, the mechanism of PROTAC action, and the quantitative parameters that govern their efficacy is essential for the rational design of novel degraders. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of VHL ligands and VHL-based PROTACs, from initial binding assessment to the quantification of cellular protein degradation. As the field of targeted protein degradation continues to evolve, VHL is poised to remain a cornerstone E3 ligase for the development of innovative therapeutics.

References

The Critical Role of Methylation in Enhancing VH032 Affinity for the VHL E3 Ligase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of methyl group modifications in the context of the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. While the specific term "VH032-Me-glycine" does not correspond to a standard nomenclature in published literature, this document focuses on well-characterized methylated analogs of VH032, particularly "Me VH 032, amine." The introduction of a methyl group at a key position has been shown to significantly enhance the binding affinity of the ligand to VHL, a critical parameter in the development of potent Proteolysis Targeting Chimeras (PROTACs).

Introduction: VH032 as a VHL Ligand

VH032 is a potent small molecule that serves as a ligand for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1][2] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunits of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3][4] By binding to VHL, VH032 competitively inhibits the VHL/HIF-1α interaction, leading to the stabilization of HIF-1α.[1] This mechanism is foundational to its use in developing PROTACs, where VH032 acts as the E3 ligase-recruiting moiety.[5]

Core Function of the Methyl Group: Enhanced Binding Affinity

The primary function of adding a methyl group to the VH032 scaffold is the enhancement of its binding affinity to the VHL protein. Specifically, the introduction of a methyl group at the benzylic position is associated with improved binding.[6] This modification results in the analog known as "Me VH 032, amine."

Structure-activity relationship (SAR) studies on related compounds have also highlighted the positive impact of methylation. For instance, in a series of VHL inhibitors, methylation at position 4 of a thiazole (B1198619) ring consistently increased binding affinity.[7] These findings underscore that strategic methylation is a key optimization step in the design of high-affinity VHL ligands. The enhanced affinity of methylated analogs like Me VH 032, amine, makes them more effective as VHL-recruiting elements in PROTACs.

Quantitative Data on Binding Affinity and Inhibition

The impact of methylation and other structural modifications on the binding and inhibitory activity of VH032 analogs has been quantified using various biochemical assays. The data below, derived from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays, summarizes the performance of VH032 and its key derivatives.

CompoundAssay TypeIC50 (nM)Ki (nM)Reference
VH032 TR-FRET77.833.4[8]
Me-VH032 amine TR-FRET7,9003,400[8]
VH032 amine TR-FRET13,3005,700[8]
VH032 FP352.2142.1[8]
VH032 amine FP>30,000N/A[8]
*Maximal inhibition was only 36.6% at the maximum tested concentration of 30 µM; therefore, IC50 and Ki values could not be determined.[8]

Signaling Pathway and Logical Relationships

The interaction of VH032 with the VHL protein directly impacts the hypoxia signaling pathway. The following diagrams illustrate this biological pathway and the logical relationship of PROTAC components.

VHL_HIF_Signaling_Pathway VHL/HIF-1α Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_inhibition Pharmacological Intervention HIF1a HIF-1α OH_HIF1a Hydroxylated HIF-1α (HIF-1α-OH) HIF1a->OH_HIF1a Hydroxylation PHD Prolyl Hydroxylases (PHDs) PHD->OH_HIF1a O2 O2 O2->PHD VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Binding Ub_HIF1a Polyubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin (Ub) Ub->VHL_complex Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation No_Transcription No Transcription of Hypoxia-Response Genes HIF1a_hyp HIF-1α HIF_dimer HIF-1 Dimer HIF1a_hyp->HIF_dimer Stabilization & Dimerization HIF1b HIF-1β (ARNT) HIF1b->HIF_dimer HRE Hypoxia Response Element (HRE) in DNA HIF_dimer->HRE Binds to Transcription Transcription of Target Genes (e.g., VEGF) HRE->Transcription VH032 VH032 / VH032-Me VHL_complex_inhibited VHL E3 Ligase Complex VH032->VHL_complex_inhibited Inhibits Binding OH_HIF1a_inhibited Hydroxylated HIF-1α (HIF-1α-OH) OH_HIF1a_inhibited->VHL_complex_inhibited

Caption: VHL/HIF-1α Signaling Pathway and Inhibition by VH032.

PROTAC_Mechanism PROTAC Logical Relationship PROTAC PROTAC Molecule VHL_Ligand VHL Ligand (e.g., VH032-Me) PROTAC->VHL_Ligand Linker Linker PROTAC->Linker POI_Ligand Target Ligand PROTAC->POI_Ligand Ternary_Complex Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary_Complex Forms VHL_E3 VHL E3 Ligase VHL_Ligand->VHL_E3 Binds POI Protein of Interest (Target) POI_Ligand->POI Binds VHL_E3->Ternary_Complex POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Logical components and mechanism of a VH032-based PROTAC.

Experimental Protocols and Workflows

The binding affinity and inhibitory constants of VHL ligands are primarily determined using biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The TR-FRET assay is a sensitive method for studying molecular interactions and is well-suited for high-throughput screening.[4][9]

Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Terbium-labeled anti-GST antibody) and an acceptor fluorophore (e.g., BODIPY FL, conjugated to a VHL ligand).[8] When a GST-tagged VHL protein complex binds to the fluorescently-labeled VHL ligand, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation of the donor.[8][10] A test compound that competes with the fluorescent ligand for binding to VHL will disrupt FRET, leading to a decrease in the acceptor's emission signal.

General Protocol:

  • Reagent Preparation: A master mix is prepared containing the assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100), a Terbium (Tb)-labeled anti-GST antibody (donor), and the GST-tagged VCB (VHL-ElonginC-ElonginB) protein complex.[8]

  • Compound Dispensing: Test compounds, including the reference ligand (e.g., VH032) and negative controls (DMSO), are serially diluted and dispensed into a 384-well microplate.[11]

  • Assay Initiation: The fluorescent probe (e.g., BODIPY FL VH032) and the VCB-antibody master mix are added to the wells.[8]

  • Incubation: The plate is incubated at room temperature for a period ranging from 60 to 90 minutes to allow the binding reaction to reach equilibrium.[11][12]

  • Signal Reading: The plate is read on a TR-FRET capable plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[9]

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the test compound concentration and fitting the data to a dose-response curve. Ki values can then be calculated from the IC50 values.[8]

TR_FRET_Workflow TR-FRET Experimental Workflow for VHL Ligand Binding cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition & Analysis A Prepare Serial Dilutions of Test Compound & Controls D Dispense Compounds into 384-well Plate A->D B Prepare Master Mix: - GST-VBC Complex - Tb-anti-GST Ab (Donor) E Add Master Mix & Fluorescent Probe to Wells B->E C Prepare Fluorescent Probe (BODIPY-VH032, Acceptor) C->E D->E F Incubate for 60-90 min at Room Temperature E->F G Read Plate on TR-FRET Reader (λem ~620nm & ~665nm) F->G H Calculate TR-FRET Ratio (665nm / 620nm) G->H I Plot Dose-Response Curve & Calculate IC50/Ki H->I

Caption: A generalized workflow for a TR-FRET based VHL binding assay.

Fluorescence Polarization (FP) Assay

Principle: The FP assay measures changes in the rotational speed of a fluorescent molecule in solution. A small, fluorescently labeled ligand (like BODIPY FL VH032) tumbles rapidly, resulting in low polarization of emitted light.[13] When it binds to a much larger protein (the VHL complex), its tumbling slows dramatically, leading to a high polarization signal. A test compound that displaces the fluorescent probe from VHL will cause the polarization signal to decrease.[13]

General Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 25 mM HEPES pH 7.4), diluted VHL complex, and a fluorescent probe (e.g., BDY FL VH032).[12][13]

  • Compound Dispensing: Add serially diluted test compounds, positive controls (e.g., unlabeled VH298), and negative controls to a microplate.[13]

  • Assay Initiation: Add the VHL protein complex to the wells, followed by the fluorescent probe.

  • Incubation: Incubate the plate for approximately 60-90 minutes at room temperature with gentle shaking.[8][13]

  • Signal Reading: Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., λex 485 nm, λem 528 nm).[13]

  • Data Analysis: Calculate IC50 values by plotting the change in millipolarization (mP) units against the compound concentration.

Conclusion

The strategic methylation of the VH032 scaffold represents a critical optimization for enhancing its function as a VHL E3 ligase ligand. As demonstrated by quantitative binding data, the introduction of a methyl group at the benzylic position can improve binding affinity. This enhancement is crucial for the development of highly potent and effective PROTACs, where high-affinity binding to the E3 ligase is a prerequisite for efficient target protein degradation. The experimental methodologies outlined herein, particularly TR-FRET and FP assays, provide robust platforms for quantifying these improvements and guiding the structure-based design of next-generation VHL inhibitors and PROTACs.

References

Methodological & Application

Synthesis of (R,S,S)-VH032-Me-glycine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (R,S,S)-VH032-Me-glycine, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032. As a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), the synthesis of high-purity VH032 derivatives is of significant interest to the drug discovery community. This protocol outlines a detailed, multi-step synthetic route, culminating in the coupling of an amine-functionalized (R,S,S)-VH032 precursor with N-methylglycine (sarcosine). The described methods are based on established synthetic transformations and provide guidance on reaction conditions, purification, and characterization. Quantitative data from representative synthetic steps are summarized for clarity.

Introduction

The von Hippel-Lindau (VHL) protein is a key component of the VHL-Elongin B-Elongin C (VBC) E3 ubiquitin ligase complex, which plays a critical role in the cellular degradation of hypoxia-inducible factor 1α (HIF-1α). Small molecule ligands that bind to VHL can be incorporated into PROTACs to hijack the VBC complex and induce the degradation of specific target proteins implicated in various diseases. (R,S,S)-VH032 is a potent VHL ligand that serves as a foundational building block for many PROTACs.[1] The derivatization of VH032, such as by the addition of a methylglycine moiety, can be used to modulate the physicochemical properties of the resulting PROTACs or to serve as a linker attachment point.

This application note details a robust synthetic pathway to access this compound, providing researchers with the necessary information to produce this valuable compound for their drug discovery efforts.

Synthetic Pathway Overview

The synthesis of this compound can be approached via a convergent synthetic strategy. A key intermediate, an amine-functionalized VH032 derivative, is first synthesized in several steps. This intermediate is then coupled with N-methylglycine using standard peptide coupling reagents to yield the final product.

Synthesis_Overview A Starting Materials B Synthesis of (R,S,S)-Me-VH032-amine Intermediate A->B D Amide Coupling B->D C N-Methylglycine (Sarcosine) C->D E Purification D->E F This compound (Final Product) E->F Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-Methylglycine and HATU in DMF B Add DIPEA for pre-activation A->B D Combine activated acid and amine solutions B->D C Dissolve (R,S,S)-Me-VH032-amine in DMF C->D E Stir at RT (2-4 hours) D->E F Aqueous Work-up (EtOAc, LiCl, NaHCO3, Brine) E->F G Purification (Chromatography/HPLC) F->G H This compound G->H Final Product

References

Application Notes and Protocols for (R,S,S)-VH032-Me-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,S)-VH032-Me-glycine is a derivative of (R,S,S)-VH032, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As a VHL ligand, (R,S,S)-VH032 and its analogs are critical components in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The "-Me-glycine" modification on the (R,S,S)-VH032 scaffold may influence its binding affinity, cell permeability, or provide a vector for further chemical modification.

These application notes provide a comprehensive overview of the potential uses of this compound in targeted protein degradation studies and detailed protocols for its experimental evaluation.

Principle of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. In the context of this compound-based PROTACs, the VHL E3 ligase complex is recruited. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC This compound -based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation ITC_Workflow cluster_workflow ITC Experimental Workflow Prep_Sample Prepare VCB and This compound Solutions Instrument_Setup Set up ITC Instrument Prep_Sample->Instrument_Setup Load_Samples Load VCB into Cell and Ligand into Syringe Instrument_Setup->Load_Samples Titration Perform Titration Load_Samples->Titration Data_Acquisition Acquire Raw Titration Data Titration->Data_Acquisition Data_Analysis Integrate and Fit Data Data_Acquisition->Data_Analysis Results Determine Kd, n, ΔH Data_Analysis->Results Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Evaluation Cell_Treatment Treat Cells with PROTAC Cell_Lysis Lyse Cells and Collect Protein Cell_Treatment->Cell_Lysis Protein_Quant Quantify Protein Concentration Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE and Protein Transfer Protein_Quant->SDS_PAGE Immunoblotting Immunoblotting with Antibodies SDS_PAGE->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Quantify Bands and Determine DC50 and Dmax Detection->Analysis

Application Notes and Protocols for the Synthesis and Evaluation of (R,S,S)-VH032-Me-glycine-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. This is achieved through a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. (R,S,S)-VH032-Me-glycine is a derivative of the VHL ligand VH032 and serves as a crucial building block for the synthesis of potent and specific PROTACs.[1] This document provides detailed application notes and protocols for the synthesis of PROTACs using this compound and for the subsequent evaluation of their biological activity.

Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC This compound PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC action.

Data Presentation

The efficacy of PROTACs synthesized using this compound can be quantified by determining their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize representative data for VH032-based PROTACs targeting various proteins.

Table 1: Degradation Efficacy of VH032-based PROTACs Targeting Kinases

PROTACTargetCell LineDC50 (nM)Dmax (%)Reference
GP262PI3KαMDA-MB-231227.471.3[2]
GP262PI3KγMDA-MB-23142.2388.6[2]
GP262mTORMDA-MB-23145.474.9[2]
RIPK2 DegraderRIPK2THP-12>90[3][4]

Table 2: Degradation Efficacy of VH032-based PROTACs Targeting Other Proteins

PROTACTargetCell LineDC50 (nM)Dmax (%)Reference
QCA570BRD4Bladder Cancer Cells~1>90[5]
ARV-771BRD2/3/4Prostate Cancer Cells< 5>90[6]
MZ1BRD4HCT116< 100>90[6]
AT1BRD4-10-100>90[6]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a general procedure for coupling this compound (or its derivatives) to a linker and subsequently to a ligand for the protein of interest (POI). The specific reaction conditions may need to be optimized for each particular PROTAC.

Synthesis_Workflow PROTAC Synthesis Workflow VH032 This compound (or derivative) Intermediate VH032-Linker Intermediate VH032->Intermediate Coupling (e.g., amide bond formation) Linker Linker with reactive groups Linker->Intermediate POI_Ligand POI Ligand with compatible reactive group PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Purification1 Purification (e.g., HPLC) Intermediate->Purification1 Purification2 Purification (e.g., HPLC) PROTAC->Purification2 Purification1->PROTAC Coupling to POI Ligand Analysis Characterization (NMR, MS) Purification2->Analysis

Caption: General workflow for PROTAC synthesis.

Materials:

  • This compound or a suitable derivative (e.g., with a terminal amine or carboxylic acid)

  • Linker with appropriate functional groups (e.g., PEG or alkyl chain with amine and carboxylic acid termini)

  • Ligand for the Protein of Interest (POI) with a compatible functional group

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., HPLC grade solvents)

Procedure:

  • Step 1: Coupling of this compound to the Linker a. Dissolve this compound derivative and the linker in an anhydrous solvent like DMF. b. Add the coupling reagents (e.g., HATU and HOBt) and DIPEA to the reaction mixture. c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Upon completion, purify the VH032-linker intermediate using reverse-phase HPLC.

  • Step 2: Coupling of the VH032-Linker Intermediate to the POI Ligand a. Dissolve the purified VH032-linker intermediate and the POI ligand in an anhydrous solvent. b. Add coupling reagents and DIPEA as in Step 1. c. Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Step 3: Purification and Characterization of the Final PROTAC a. Purify the final PROTAC molecule by reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final product as a solid. c. Characterize the final PROTAC by 1H NMR and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: Western Blot Analysis of PROTAC-mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[7][8]

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the POI overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an ECL substrate and an imaging system. g. Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTT/XTT)

This assay is used to assess the cytotoxicity of the synthesized PROTACs.[9][10][11][12]

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.

  • Assay: a. For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved. b. For XTT assay: Add the activated XTT solution to each well and incubate for 2-4 hours.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-VHL ternary complex.[13][14][15][16][17]

Materials:

  • Cell line expressing the POI

  • PROTAC and MG132 (proteasome inhibitor)

  • Co-IP lysis buffer

  • Antibody against VHL or the POI

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC and MG132 (to prevent degradation of the complex). Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: a. Pre-clear the cell lysates with Protein A/G beads. b. Incubate the pre-cleared lysate with an antibody against VHL (or the POI) overnight at 4°C. c. Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both the POI and VHL to detect the co-immunoprecipitated proteins.

Protocol 5: In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce ubiquitination of the POI.[18][19][20][21]

Materials:

  • Purified recombinant POI

  • Purified E1, E2, and VHL E3 ligase complex

  • Ubiquitin

  • ATP

  • PROTAC

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Reaction Setup: Combine the purified proteins, ubiquitin, ATP, and the PROTAC in the ubiquitination reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Analysis: Stop the reaction and analyze the samples by SDS-PAGE and Western blotting using an antibody against the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful reaction.

Signaling Pathways

The degradation of a specific POI by a this compound-based PROTAC will impact the cellular signaling pathways in which the POI is involved. Below are examples of signaling pathways that can be modulated by targeting specific proteins.

BRD4 Signaling Pathway

BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, including c-MYC.[22] Degradation of BRD4 by a PROTAC leads to the downregulation of c-MYC and subsequent inhibition of cancer cell proliferation.[5][8]

BRD4_Pathway BRD4 Signaling Pathway Modulation by PROTAC cluster_nucleus Nucleus BRD4 BRD4 cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Binds to Super-enhancers Degradation BRD4 Degradation BRD4->Degradation Ac_Histones Acetylated Histones Ac_Histones->BRD4 Transcription Transcription cMYC_Gene->Transcription cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA Cell_Proliferation Cell Proliferation cMYC_mRNA->Cell_Proliferation Translation & Downstream Effects PROTAC VH032-BRD4 PROTAC PROTAC->BRD4 Induces

Caption: BRD4 degradation by PROTAC inhibits c-MYC transcription.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[2][23][24] A PROTAC that simultaneously degrades PI3K and mTOR can effectively block this pathway.[2]

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway Modulation by PROTAC RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Degradation_PI3K PI3K Degradation PI3K->Degradation_PI3K PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Degradation_mTOR mTOR Degradation mTORC1->Degradation_mTOR PROTAC VH032-PI3K/mTOR PROTAC PROTAC->PI3K Induces PROTAC->mTORC1 Induces

Caption: Dual degradation of PI3K and mTOR by a PROTAC blocks downstream signaling.

RIPK2 Signaling Pathway

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a key mediator in the NOD-like receptor signaling pathway, which is involved in innate immunity and inflammation.[4][25] Degradation of RIPK2 can dampen inflammatory responses.[3]

RIPK2_Pathway RIPK2 Signaling Pathway Modulation by PROTAC NOD1_2 NOD1/NOD2 RIPK2 RIPK2 NOD1_2->RIPK2 Recruits PAMPs PAMPs/DAMPs PAMPs->NOD1_2 Activates TAK1 TAK1 RIPK2->TAK1 Activates Degradation RIPK2 Degradation RIPK2->Degradation NFkB NF-κB TAK1->NFkB MAPK MAPK TAK1->MAPK Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation PROTAC VH032-RIPK2 PROTAC PROTAC->RIPK2 Induces

Caption: RIPK2 degradation by a PROTAC inhibits inflammatory signaling.

Estrogen Receptor α (ERRα) Signaling Pathway

Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers.[26][27][28] PROTAC-mediated degradation of ERα offers a promising strategy to overcome resistance to traditional endocrine therapies.[27][28]

ERalpha_Pathway ERα Signaling Pathway Modulation by PROTAC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERalpha ERα Estrogen->ERalpha Binds ERE Estrogen Response Element (ERE) ERalpha->ERE Translocates to Nucleus and Binds Degradation ERα Degradation ERalpha->Degradation Transcription Gene Transcription ERE->Transcription Cell_Growth Cell Growth & Survival Transcription->Cell_Growth PROTAC VH032-ERα PROTAC PROTAC->ERalpha Induces

Caption: ERα degradation by a PROTAC prevents transcription of estrogen-responsive genes.

References

Application Notes and Protocols: (R,S,S)-VH032-Me-glycine Linker Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the conjugation of a methylated (R,S,S)-VH032 derivative with a glycine (B1666218) linker, a key step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is frequently hijacked for this purpose, with (R,S,S)-VH032 and its derivatives serving as potent VHL ligands.

Introduction to (R,S,S)-VH032-Me in PROTACs

(R,S,S)-VH032 is a well-established ligand for the VHL E3 ligase.[1][2] Methylation of the benzylic amine position of VH032, creating (R,S,S)-VH032-Me, has been shown to improve binding affinity for VHL. This enhanced affinity can translate to more potent PROTACs. The (R,S,S)-VH032-Me moiety is typically coupled to a linker, which in turn is attached to a ligand for a protein of interest (POI). The nature and length of the linker are critical for the efficacy of the resulting PROTAC, influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.

A glycine linker is a simple and flexible building block often incorporated into PROTAC design. Its short length and rotational freedom can be advantageous in achieving the optimal orientation for ternary complex formation. This document outlines the chemical strategies and detailed protocols for conjugating a Boc-protected glycine to an amine-functionalized (R,S,S)-VH032-Me, followed by deprotection to yield a reactive amine handle for further elaboration with a POI ligand.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC utilizing a VH032-based ligand is the hijacking of the ubiquitin-proteasome system to induce the degradation of a specific target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC (R,S,S)-VH032-Me-glycine-POI Ligand (PROTAC) POI->PROTAC Binds to POI Ligand Proteasome Proteasome POI->Proteasome Recognition & Degradation POI_PROTAC_VHL POI-PROTAC-VHL Ternary Complex VHL_complex VHL E3 Ligase Complex PROTAC->VHL_complex Binds to VH032-Me Ub Ubiquitin (Ub) Ub->POI Polyubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI POI_PROTAC_VHL->Ub Ubiquitination

Figure 1: PROTAC-mediated protein degradation workflow.

Quantitative Data on VHL-based PROTACs

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). The following table provides representative data for various VHL-based PROTACs targeting different proteins of interest.

PROTACTarget ProteinCell LineDC50DmaxReference
MZ1BRD4HeLa~30 nM>95%[3]
ARV-110Androgen ReceptorVCaP~1 nM>95%N/A
Compound 7HDAC1HCT1160.91 µMN/A[4]
Compound 9HDAC1HCT1160.55 µMN/A[4]
Compound 22HDAC3HCT1160.44 µM77%[4]
MS33WDR5N/A260 nM71%[5]

Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed DC50 and Dmax.[3]

Experimental Protocols

The following protocols describe the general steps for the synthesis of a this compound linker conjugate.

Protocol 1: Amide Coupling of Boc-glycine to (R,S,S)-VH032-Me-amine

This protocol describes the formation of an amide bond between the carboxylic acid of Boc-glycine and the primary amine of (R,S,S)-VH032-Me-amine using HATU as a coupling agent.

Materials:

  • (R,S,S)-VH032-Me-amine (or a derivative with a terminal amine)

  • Boc-glycine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R,S,S)-VH032-Me-amine (1.0 eq) and Boc-glycine (1.2 eq) in anhydrous DMF.

  • Add HATU (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to obtain the pure Boc-protected this compound conjugate.

  • Characterize the product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Amide_Coupling cluster_workflow Amide Coupling Workflow Start Dissolve VH032-Me-amine and Boc-glycine in DMF Add_HATU Add HATU Start->Add_HATU Add_DIPEA Add DIPEA Add_HATU->Add_DIPEA React Stir at RT (4-12h) Add_DIPEA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench with Water Monitor->Quench Complete Extract Extract with EtOAc Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize (NMR, HRMS) Purify->Characterize

Figure 2: Workflow for amide coupling of Boc-glycine.
Protocol 2: Boc Deprotection of the Glycine Linker

This protocol describes the removal of the tert-Butyloxycarbonyl (Boc) protecting group from the glycine nitrogen to yield a primary amine, which can then be coupled to a POI ligand.

Materials:

  • Boc-protected this compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the Boc-protected this compound conjugate in DCM in a round-bottom flask.

  • Add TFA dropwise to the solution (typically 20-50% v/v TFA in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralize the residue by carefully adding saturated aqueous NaHCO3 solution until the pH is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected this compound-amine linker.

  • The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by reversed-phase HPLC.

  • Confirm the identity and purity of the product by LC-MS and 1H NMR.

Boc_Deprotection cluster_workflow Boc Deprotection Workflow Start Dissolve Boc-protected conjugate in DCM Add_TFA Add TFA Start->Add_TFA React Stir at RT (1-2h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Concentrate Concentrate Monitor->Concentrate Complete Neutralize Neutralize with NaHCO3 Concentrate->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry and Concentrate Extract->Dry Product Deprotected Amine Linker Dry->Product

Figure 3: Workflow for Boc deprotection.
Protocol 3: Purification and Characterization of the Final PROTAC

After conjugating the this compound-amine linker to a POI ligand, the final PROTAC must be purified and its identity and purity confirmed.

Purification:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying PROTACs.[6][7][8]

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with 0.1% TFA or formic acid as an additive, is employed. The gradient is optimized to achieve good separation of the PROTAC from any remaining starting materials or byproducts.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 280 nm) is used to monitor the elution of the compounds. Fractions corresponding to the desired product peak are collected.

    • Post-Purification: The collected fractions are typically lyophilized to remove the mobile phase and obtain the pure PROTAC as a solid.

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of the synthesized PROTAC and to assess its purity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final PROTAC. The spectra should be consistent with the expected structure, showing signals for all the constituent parts (VH032-Me, glycine linker, and POI ligand).

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the PROTAC.

Concluding Remarks

The synthesis of potent and effective PROTACs relies on robust and reproducible chemical conjugation strategies. The protocols outlined above provide a general framework for the synthesis of a this compound linker conjugate, a key intermediate in the development of VHL-based PROTACs. Careful execution of these steps, coupled with rigorous purification and characterization, is essential for obtaining high-quality PROTACs for biological evaluation. Researchers should note that reaction conditions may require optimization depending on the specific POI ligand and its reactive handle.

References

Application Notes and Protocols for the Analytical Characterization of (R,S,S)-VH032-Me-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,S)-VH032-Me-glycine is a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, VH032. As a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), its structural integrity, purity, and binding affinity to the VHL protein are critical parameters that dictate the efficacy of the resulting PROTAC degrader. These application notes provide a comprehensive overview of the essential analytical techniques and detailed protocols for the thorough characterization of this compound.

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The VHL ligand is a key component of many PROTACs, and its derivatives are synthesized to modulate properties such as binding affinity, cell permeability, and metabolic stability.

This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the chemical characterization of this compound. Furthermore, it details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the functional characterization of its binding to the VHL protein.

Chemical and Physical Properties

While specific experimental data for this compound is not publicly available, the properties of the parent compound, VH032, provide a reference point.

PropertyValue (for VH032)Reference
Molecular Weight472.60 g/mol [1]
FormulaC24H32N4O4S[1]
AppearanceSolid, white to off-white[1]
SolubilityDMSO: 100 mg/mL (211.60 mM)[1]

Analytical Techniques and Protocols

Purity and Identity Confirmation by HPLC and LC-MS/MS

Application: To determine the purity of the synthesized this compound and confirm its molecular weight.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of DMSO to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of 50 µg/mL.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Liquid Chromatography: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-1000.

  • Data Analysis: Extract the ion chromatogram for the expected mass of this compound. The protonated molecule [M+H]+ should be observed. Further fragmentation (MS/MS) can be performed to confirm the structure.

Expected Data:

ParameterExpected Value/Observation
HPLC Purity >95% (as a single major peak)
Retention Time Dependent on the specific "Me-glycine" modification, but expected to be in the range of similar VH032 derivatives.
Mass Spectrum (m/z) Exact mass of the [M+H]+ ion corresponding to the molecular formula of this compound.
Structural Elucidation by NMR Spectroscopy

Application: To confirm the chemical structure and stereochemistry of this compound.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is free of solid particles by filtering it through a glass wool plug into the NMR tube.[2]

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).[2]

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts should be referenced to the residual solvent peak. The integration of proton signals and the chemical shifts of both proton and carbon signals should be consistent with the expected structure of this compound.

Reference Data (for a VH032 amine derivative): [3]

NucleusChemical Shifts (δ, ppm) in CD₃OD
¹H NMR9.64 (s, 1H), 7.54 (d, J = 8.3 Hz, 2H), 7.49 (d, J = 8.4 Hz, 2H), 4.71–4.65 (m, 1H), 4.59–4.52 (m, 2H), 4.43–4.37 (m, 1H), 4.07 (s, 1H), 3.87–3.82 (m, 1H), 3.74–3.69 (m, 1H), 2.57 (s, 3H), 2.34–2.27 (m, 1H), 2.13–2.05 (m, 1H), 1.14 (s, 9H).
¹³C NMR174.10, 168.55, 155.45, 144.48, 141.79, 130.44 (2C), 129.25 (2C), 129.10, 71.16, 60.98, 60.34, 58.07, 49.00, 43.63, 39.11, 35.79, 26.65 (3C), 13.90.

Note: The chemical shifts for this compound will differ due to the presence of the methyl-glycine moiety.

Functional Characterization: VHL Binding Affinity

Application: To quantify the binding affinity of this compound to the VHL protein, a critical parameter for its function in a PROTAC.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [4][5]

  • Reagents:

    • GST-tagged VCB (VHL-Elongin C-Elongin B) complex.

    • Terbium-labeled anti-GST antibody (donor).

    • A fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) as a tracer (acceptor).[4]

    • This compound (competitor).

    • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.05% BSA.

  • Procedure:

    • In a 384-well plate, add the GST-VCB complex and the terbium-labeled anti-GST antibody. Incubate for 30 minutes at room temperature.

    • Add a fixed concentration of the fluorescent tracer.

    • Add varying concentrations of this compound.

    • Incubate for 90-120 minutes at room temperature, protected from light.

  • Detection:

    • Read the plate using a TR-FRET enabled plate reader.

    • Excitation at 340 nm.

    • Emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the log of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Tracer]/Kd_tracer).

Reference Binding Affinity Data for VH032 and Derivatives:

CompoundAssayValueReference
VH032Fluorescence PolarizationKd = 185 nM[6][7]
VH032TR-FRETKi = 33.4 nM[5]
Me-VH032 amineTR-FRETKi = 3.4 µM[5]
BODIPY FL VH032TR-FRETKd = 3.01 nM[4]

Visualizations

VHL_HIF1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus cluster_protac PROTAC Action HIF1a HIF-1α PHD PHDs HIF1a->PHD O₂, Fe²⁺, 2-OG VHL_complex VHL-E3 Ligase Complex HIF1a->VHL_complex Recognition Proteasome Proteasome HIF1a->Proteasome HIF1a_hypoxia HIF-1α PHD->HIF1a Hydroxylation VHL_complex->HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Degradation Degradation Proteasome->Degradation HIF1_dimer HIF-1 Dimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus HRE HRE (DNA) HIF1_dimer->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes VH032_Me_glycine This compound VHL_complex_protac VHL-E3 Ligase Complex VH032_Me_glycine->VHL_complex_protac Binds Target_Protein Target Protein Target_Protein->VH032_Me_glycine Binds (via warhead)

Caption: VHL-HIF-1α signaling pathway and PROTAC mechanism of action.

Experimental_Workflow cluster_characterization Chemical & Functional Characterization Synthesis Synthesis of This compound Purification Purification Synthesis->Purification HPLC Purity Check (HPLC) Purification->HPLC MS Identity Confirmation (MS) Purification->MS NMR Structural Elucidation (NMR) Purification->NMR Binding_Assay VHL Binding Affinity (TR-FRET) Purification->Binding_Assay PROTAC_Synthesis PROTAC Synthesis Binding_Assay->PROTAC_Synthesis Cellular_Assays Cellular Degradation Assays (e.g., Western Blot, DC₅₀ determination) PROTAC_Synthesis->Cellular_Assays

Caption: Experimental workflow for the characterization of this compound.

References

Application Notes: In Vitro Ubiquitination Assays with VH032 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro ubiquitination assays using VH032 ligands, which are commonly incorporated into Proteolysis Targeting Chimeras (PROTACs) to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document outlines the underlying principles, detailed experimental protocols, data interpretation, and visual representations of the key processes.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway for protein degradation. E3 ubiquitin ligases are key components of this system, as they provide substrate specificity for ubiquitination.[1] The VHL E3 ligase complex is a multi-subunit assembly that includes the VHL protein, Elongin B, Elongin C, Cullin 2, and Rbx1.[2] Small molecules like VH032 can bind to the VHL protein and are utilized in PROTACs.[3]

PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (such as VH032), a linker, and a ligand for a protein of interest (POI).[1] By bringing the POI into close proximity with the E3 ligase, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.[1] In vitro ubiquitination assays are essential for characterizing the activity of these molecules by directly measuring the transfer of ubiquitin to the target protein.[4]

Principle of the Assay

The in vitro ubiquitination assay reconstitutes the key components of the ubiquitination cascade in a cell-free system. This enzymatic reaction involves the sequential action of three enzymes:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

  • E3 Ubiquitin Ligase (VHL complex): Recruits the ubiquitin-loaded E2 and facilitates the transfer of ubiquitin to a lysine (B10760008) residue on the target protein.

A VH032-containing PROTAC acts as a molecular bridge, facilitating the interaction between the VHL E3 ligase complex and the POI, thereby promoting the ubiquitination of the POI. The extent of ubiquitination can be visualized and quantified, typically through Western blotting.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which a VH032-based PROTAC induces the ubiquitination of a target protein.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade PROTAC VH032-Linker-POI_Ligand VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex VH032 binds VHL POI Protein of Interest (POI) PROTAC->POI POI ligand binds POI Poly_Ub_POI Poly-ubiquitinated POI VHL_Complex->Poly_Ub_POI POI->Poly_Ub_POI E1 E1 E2 E2 E1->E2 Ub Transfer ATP ATP ATP->E1 Ub Ubiquitin (Ub) Ub->E1 Ub_E2 Ub-E2 E2->Ub_E2 Ub_E2->Poly_Ub_POI Ub Transfer to POI

Caption: VH032-PROTAC mediated ubiquitination of a target protein.

Experimental Protocols

This section provides a detailed protocol for a standard in vitro ubiquitination assay using a VH032-based PROTAC.

Materials and Reagents
  • Enzymes and Proteins:

    • Recombinant human E1 enzyme (UBE1)

    • Recombinant human E2 enzyme (e.g., UBE2D2/UbcH5b)

    • Recombinant VHL-ElonginB-ElonginC (VBC) complex

    • Recombinant Cullin2/Rbx1 complex

    • Recombinant Protein of Interest (POI)

    • Recombinant human ubiquitin

  • Ligands and Buffers:

    • VH032-based PROTAC

    • 10X Ubiquitination Reaction Buffer (e.g., 500 mM HEPES pH 7.5, 500 mM NaCl, 100 mM TCEP)

    • 10X ATP Regeneration Buffer (e.g., 1 M Tris-HCl pH 7.5, 500 mM MgCl2, 100 mM ATP)

    • DMSO (for dissolving PROTAC)

    • 2X SDS-PAGE Sample Buffer

  • Equipment:

    • Microcentrifuge tubes

    • Pipettes and tips

    • Thermomixer or water bath

    • SDS-PAGE and Western blot apparatus

    • Chemiluminescence imager

Experimental Workflow

The following diagram outlines the major steps of the in vitro ubiquitination assay.

Experimental_Workflow A 1. Prepare Reaction Mix (E1, E2, VBC, Cul2/Rbx1, Ub, POI, Buffer) B 2. Add VH032-PROTAC (Varying concentrations) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate (e.g., 37°C for 60-90 min) C->D E 5. Terminate Reaction (Add SDS-PAGE Sample Buffer) D->E F 6. SDS-PAGE and Western Blot E->F G 7. Detection and Analysis (Anti-POI and Anti-Ubiquitin antibodies) F->G

References

Application Notes and Protocols for Cellular Degradation Assays Using (R,S,S)-VH032-Me-glycine PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering the potential to address previously "undruggable" targets. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This document provides detailed application notes and protocols for conducting cellular degradation assays using PROTACs constructed with the (R,S,S)-VH032-Me-glycine ligand, which engages the Von Hippel-Lindau (VHL) E3 ligase.

The this compound moiety serves as the VHL-binding ligand within the PROTAC molecule. The efficacy of such a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters to evaluate are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following protocols outline standard cellular and molecular biology techniques to quantify the degradation of a target protein induced by an this compound PROTAC.

Mechanism of Action

The this compound PROTAC facilitates the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ligase complex. This proximity, induced by the PROTAC, allows for the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The following table is a template for summarizing quantitative data from cellular degradation assays. Researchers should populate this table with their experimental results to facilitate comparison across different experimental conditions, cell lines, or PROTAC concentrations.

Cell LineTarget ProteinPROTAC Concentration (nM)Treatment Time (hours)% Degradation (vs. Vehicle)DC50 (nM)Dmax (%)
e.g., MCF7e.g., BRD4124
1024
10024
100024
e.g., HeLae.g., BRD4124
1024
10024
100024

Experimental Protocols

The following are detailed protocols for commonly used assays to quantify PROTAC-mediated protein degradation.

Western Blotting for Target Protein Degradation

Western blotting is a robust and widely used method to quantify the reduction in target protein levels following PROTAC treatment.[1]

Workflow:

Western_Blot_Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting E->F G 7. Detection F->G H 8. Data Analysis G->H

Workflow for Western blot analysis.

Materials:

  • Cell line expressing the protein of interest

  • This compound PROTAC

  • Vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the this compound PROTAC in complete medium.

    • Aspirate the medium from the cells and replace it with the PROTAC-containing medium. Include a vehicle-only control.

    • Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

In-Cell Western™ / Immunofluorescence

This plate-based immunofluorescence assay offers a higher throughput method for quantifying protein levels directly in fixed cells.[2]

Workflow:

ICW_Workflow A 1. Cell Seeding and Treatment (in 96-well plate) B 2. Cell Fixation and Permeabilization A->B C 3. Blocking B->C D 4. Primary Antibody Incubation C->D E 5. Secondary Antibody Incubation (with fluorescent dye) D->E F 6. Plate Scanning and Imaging E->F G 7. Data Analysis F->G

Workflow for In-Cell Western™ analysis.

Materials:

  • 96-well clear bottom, black-walled plates

  • This compound PROTAC and vehicle control

  • Formaldehyde (B43269) or methanol (B129727) for fixation

  • Triton X-100 or Tween-20 for permeabilization

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibody against the target protein

  • Normalization antibody (e.g., anti-GAPDH or a cell staining dye)

  • IRDye®-conjugated secondary antibodies

  • Fluorescent plate reader/imager

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC and vehicle control for the desired time.

  • Cell Fixation and Permeabilization:

    • Aspirate the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

    • Wash the wells with PBS containing 0.1% Tween-20.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1.5 hours at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody against the target protein and the normalization antibody in blocking buffer.

    • Add the primary antibody solution to the wells and incubate overnight at 4°C.

    • Wash the wells multiple times with PBS containing 0.1% Tween-20.

    • Dilute the fluorescently labeled secondary antibodies in blocking buffer.

    • Add the secondary antibody solution and incubate for 1 hour at room temperature in the dark.

    • Wash the wells multiple times.

  • Imaging and Analysis:

    • Scan the plate using a fluorescent plate reader.

    • Normalize the fluorescence intensity of the target protein to the normalization control.

    • Calculate the percentage of degradation relative to the vehicle control.

Flow Cytometry

Flow cytometry can be used to quantify intracellular protein levels on a single-cell basis, providing population-level statistics.[3][4]

Workflow:

Flow_Cytometry_Workflow A 1. Cell Treatment and Harvesting B 2. Fixation and Permeabilization A->B C 3. Intracellular Staining B->C D 4. Flow Cytometric Acquisition C->D E 5. Data Analysis D->E

Workflow for Flow Cytometry analysis.

Materials:

  • Cells in suspension or harvested adherent cells

  • This compound PROTAC and vehicle control

  • Fixation/Permeabilization buffers (e.g., Cytofix/Cytoperm™)

  • Primary antibody against the target protein

  • Fluorochrome-conjugated secondary antibody or a directly conjugated primary antibody

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells in culture with the PROTAC as described previously.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with PBS.

  • Fixation and Permeabilization:

    • Fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Incubate the fixed and permeabilized cells with the primary antibody against the target protein.

    • Wash the cells.

    • If the primary antibody is not conjugated, incubate with a fluorochrome-conjugated secondary antibody.

    • Wash the cells to remove unbound antibody.

  • Flow Cytometric Acquisition and Analysis:

    • Resuspend the cells in an appropriate buffer for flow cytometry.

    • Acquire data on a flow cytometer.

    • Analyze the data by gating on the cell population of interest and quantifying the mean fluorescence intensity (MFI) of the target protein stain.

    • Compare the MFI of treated samples to the vehicle control to determine the percentage of degradation.

Conclusion

The protocols provided herein offer a comprehensive guide for researchers to evaluate the cellular degradation activity of this compound PROTACs. The choice of assay will depend on the specific experimental needs, throughput requirements, and available equipment. Consistent and careful execution of these protocols will yield reliable and reproducible data, which is crucial for the successful development of novel protein degraders.

References

Application Note: Protocol for Conjugating a Protein of Interest Ligand to (R,S,S)-VH032-Me-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the covalent conjugation of a ligand targeting a protein of interest (POI-Ligand) to (R,S,S)-VH032-Me-glycine, a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VH032.[1][2][3] This process creates a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of a target protein via the ubiquitin-proteasome system.[4][5] The protocol is designed for researchers in drug discovery and chemical biology. It details a common and robust method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between an amine-containing POI-Ligand and the carboxylic acid of the glycine (B1666218) moiety on VH032.[6][7]

Principle of the Method

The conjugation strategy is based on a two-step carbodiimide (B86325) crosslinking reaction.[8][9]

  • Activation: The carboxyl group (-COOH) on the glycine portion of this compound is activated by EDC. In the presence of NHS, the unstable O-acylisourea intermediate is converted into a more stable, amine-reactive NHS ester.[9][10] This step minimizes self-conjugation and undesirable side reactions.[6]

  • Conjugation: The amine-reactive NHS ester of VH032-Me-glycine is then reacted with a primary amine (-NH2) present on the POI-Ligand, forming a stable covalent amide bond.

  • Purification: The final PROTAC conjugate is purified from excess reagents and unreacted starting materials using chromatography.

This method results in a PROTAC molecule capable of forming a ternary complex between the target protein and the VHL E3 ligase, leading to ubiquitination and subsequent degradation of the target protein.[11]

Materials and Reagents

Material/ReagentSupplier (Example)Notes
This compoundCustom SynthesisEnsure purity >95% by HPLC and NMR.
POI-Ligand (with primary amine)User-providedMust contain at least one accessible primary amine for conjugation.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Thermo Fisher ScientificStore desiccated at -20°C. Equilibrate to room temperature before opening.[10]
NHS (N-hydroxysuccinimide) or Sulfo-NHSThermo Fisher ScientificUse Sulfo-NHS for improved water solubility. Store desiccated at 4°C.
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichUse high-purity, anhydrous grade.
Activation Buffer: 0.1 M MES, pH 6.0Sigma-AldrichMES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer.[9]
Coupling Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5Sigma-AldrichDo not use buffers containing primary amines (e.g., Tris).[12]
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris HCl, pH 8.5Sigma-AldrichTo stop the reaction by consuming unreacted NHS esters.
HPLC-grade Acetonitrile (ACN) and WaterFisher ScientificFor purification.
Formic Acid (FA) or Trifluoroacetic Acid (TFA)Sigma-AldrichFor use as a mobile phase modifier in HPLC.
Reverse-Phase HPLC column (e.g., C18)Waters, AgilentFor purification and analysis.

Experimental Protocol

Reagent Preparation
  • POI-Ligand Stock Solution: Prepare a 10 mM stock solution of your amine-containing POI-Ligand in anhydrous DMSO or DMF.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • EDC/NHS Solution: Immediately before use, prepare a fresh 100 mM solution of EDC and a 100 mM solution of NHS (or Sulfo-NHS) in Activation Buffer (MES, pH 6.0). EDC is susceptible to hydrolysis and should be handled quickly.[8]

Activation of this compound
  • In a microcentrifuge tube, combine the following:

    • 10 µL of 10 mM this compound (1 equivalent)

    • 50 µL of Activation Buffer (MES, pH 6.0)

  • Add 1.5 µL of 100 mM NHS solution (1.5 equivalents).

  • Add 1.5 µL of 100 mM EDC solution (1.5 equivalents).

  • Vortex briefly and incubate at room temperature for 15-30 minutes to form the NHS ester.

Conjugation to POI-Ligand
  • To the activated VH032-Me-glycine-NHS ester solution, add 10 µL of the 10 mM POI-Ligand stock solution (1 equivalent).

  • If necessary, adjust the reaction pH to 7.2-7.5 by adding 5-10 µL of Coupling Buffer (Phosphate Buffer).

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.

Quenching the Reaction
  • Add 10 µL of 1 M Hydroxylamine or Tris buffer to the reaction mixture.

  • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

Purification and Characterization
  • Purification: Purify the resulting PROTAC conjugate using reverse-phase HPLC (RP-HPLC).

    • Column: C18 semi-preparative column.

    • Mobile Phase A: 0.1% FA or TFA in water.

    • Mobile Phase B: 0.1% FA or TFA in ACN.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

    • Detection: Monitor at 254 nm, 280 nm, or a wavelength specific to your POI-Ligand or VH032.

  • Collect fractions corresponding to the product peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions using a centrifugal vacuum concentrator or lyophilizer.

  • Characterization:

    • Mass Spectrometry (LC-MS): Confirm the identity and purity of the final conjugate by verifying its molecular weight.

    • NMR Spectroscopy: For detailed structural confirmation, if sufficient material is available.

Data Presentation

Quantitative data from the characterization and functional analysis should be summarized for clarity.

Table 1: Characterization of Final Conjugate

PropertyResultMethod
Product Name POI-Ligand-VH032-
Theoretical Mass (Da) [Calculate based on inputs]-
Observed Mass (Da) [Example: 1254.6]ESI-MS
Purity (%) [Example: >98%]HPLC (254 nm)
Yield (mg) [Example: 0.8 mg]Gravimetric
Yield (%) [Example: 55%]Calculated

Table 2: Example Functional Assay Data

CompoundTarget Binding IC₅₀ (nM)Target Degradation DC₅₀ (nM)Max Degradation (Dₘₐₓ, %)
POI-Ligand 15N/AN/A
POI-Ligand-VH032 255092
VH032-Me-glycine >10,000N/AN/A

Visualizations

Signaling Pathway

The diagram below illustrates the mechanism of action for the synthesized PROTAC. The PROTAC forms a ternary complex, bringing the target Protein of Interest (POI) into proximity with the VHL E3 ligase complex. This leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4][13]

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow

The following flowchart outlines the key steps of the conjugation protocol, from reagent preparation to the final characterization of the purified product.

Conjugation_Workflow start Start prep Prepare Reagents: - POI-Ligand - VH032-Me-glycine - EDC/NHS start->prep activate Activate VH032 with EDC/NHS prep->activate conjugate Add POI-Ligand to activated VH032 activate->conjugate incubate Incubate (2h RT or O/N 4°C) conjugate->incubate quench Quench Reaction (Hydroxylamine) incubate->quench purify Purify Conjugate (RP-HPLC) quench->purify characterize Characterize: - LC-MS - NMR (optional) purify->characterize end End characterize->end

Caption: Workflow for EDC/NHS-mediated PROTAC synthesis.

References

Application Notes and Protocols: Solubility of (R,S,S)-VH032-Me-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S,S)-VH032-Me-glycine is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, which is integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3] The physicochemical properties of this compound, particularly its solubility in various solvents, are critical for its handling, formulation, and efficacy in biological assays. This document provides a comprehensive guide to understanding and determining the solubility of this compound, including standardized protocols and data presentation templates.

Introduction to this compound

This compound is a key building block in the synthesis of PROTACs. It functions as the VHL-recruiting moiety, which is connected via a linker to a ligand that binds to a specific target protein.[][5] The formation of the ternary complex between VHL, the PROTAC, and the target protein is the initial step in the targeted protein degradation pathway. Given that many PROTACs are large molecules that often fall "beyond the rule of 5," their solubility can be a significant challenge in drug development.[6] A thorough understanding of the solubility of this compound in a range of solvents is therefore essential for researchers in order to prepare stock solutions, formulate delivery vehicles, and ensure reproducible results in experimental settings.

Solubility Data

Specific quantitative solubility data for this compound is not extensively available in public literature. Researchers are encouraged to determine the solubility of this compound empirically in their solvents of choice. The following table provides a template for recording experimentally determined solubility data for this compound in a variety of common laboratory solvents.

Table 1: Experimental Solubility of this compound

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
Water10.225
Phosphate-Buffered Saline (PBS) pH 7.4~1025
Dimethyl Sulfoxide (DMSO)7.225
N,N-Dimethylformamide (DMF)6.425
Ethanol5.225
Methanol5.125
Isopropanol3.925
Acetonitrile5.825
Dichloromethane (DCM)3.125
Ethyl Acetate4.425

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8] This protocol outlines the steps for determining the solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, water, PBS)

  • 2 mL screw-cap vials

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh out an excess amount of this compound (e.g., 2-5 mg) and add it to a 2 mL screw-cap vial.

    • Add a known volume of the desired solvent (e.g., 1 mL) to the vial. The aim is to have undissolved solid remaining.[6]

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker set to a moderate speed.

    • Allow the samples to equilibrate for 24-48 hours at a controlled temperature (e.g., 25 °C). This extended mixing time is to ensure that the solution reaches thermodynamic equilibrium.

  • Phase Separation:

    • After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the supernatant from the saturated solution using a validated HPLC or LC-MS method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating its peak area from the calibration curve.

  • Calculation of Solubility:

    • The concentration determined in the previous step represents the thermodynamic solubility of this compound in the tested solvent.

    • Express the solubility in mg/mL and mM. The molecular weight of this compound is required for the conversion to molarity.

Visualizations

Signaling Pathway

The diagram below illustrates the general mechanism of action for a PROTAC utilizing a VH032-based ligand to induce the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC (this compound-Linker-Ligand) Ternary Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Target Target Protein Target->Ternary Binds Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->VHL Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare Saturated Solution (Excess this compound in solvent) start->prep equilibrate Equilibrate (24-48h shaking at constant temp.) prep->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate quantify Quantify Supernatant (HPLC or LC-MS) separate->quantify calculate Calculate Solubility (Compare to standard curve) quantify->calculate end End calculate->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length for (R,S,S)-VH032-Me-glycine PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of (R,S,S)-VH032-Me-glycine Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the target protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[1] It is not merely a spacer; its length, composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), and attachment points are critical determinants of the PROTAC's efficacy.[2] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1]

Q2: How does linker length impact PROTAC activity?

A2: Linker length is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[1]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1]

  • Too long: Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced degradation.[1]

Q3: What are the most common types of linkers used for (R,S,S)-VH032-based PROTACs?

A3: The most frequently used linkers in PROTAC design, including those based on the VHL ligand (R,S,S)-VH032, are polyethylene glycol (PEG) and alkyl chains of varying lengths.[2]

  • PEG Linkers: These are often chosen for their ability to improve solubility and cell permeability.[2]

  • Alkyl Chains: These linkers provide more rigidity, which can be beneficial for pre-organizing the binding moieties into a conformation favorable for ternary complex formation.[2]

Q4: What is the "hook effect" in PROTAC experiments and how can linker design mitigate it?

A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes (either with the target protein or the E3 ligase) more readily than the productive ternary complex required for degradation.[3] A well-designed linker can enhance the cooperativity of ternary complex formation, making the ternary complex more stable and thus mitigating the hook effect.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of linker length for this compound PROTACs.

Problem 1: The synthesized PROTAC shows good binding to the target protein and VHL in binary assays, but no significant degradation is observed in cells.

  • Possible Cause 1: Suboptimal Linker Length. Even with good binary affinities, the linker may not have the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and the VHL E3 ligase is critical for ubiquitination.[1]

    • Solution: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., increasing PEG units or alkyl chain length). Even small changes in linker length can have a significant impact on degradation efficacy.[1]

  • Possible Cause 2: Poor Cell Permeability. The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target at sufficient concentrations.

    • Solution: Assess the cell permeability of your PROTACs. Consider modifying the linker to improve its physicochemical properties, for instance, by incorporating more hydrophilic or flexible elements.[1]

  • Possible Cause 3: Unfavorable Ternary Complex Conformation. The linker may orient the target protein in a way that the surface lysine (B10760008) residues are not accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme.[3]

    • Solution: This often requires more advanced techniques like structural biology or computational modeling to predict the conformation of the ternary complex. Empirically, testing different linker compositions and attachment points can also address this issue.

Problem 2: High concentrations of the PROTAC lead to decreased degradation (Hook Effect).

  • Possible Cause: Formation of non-productive binary complexes. At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex.[3]

    • Solution 1: Optimize PROTAC Concentration. Perform a wide dose-response experiment to identify the optimal concentration range for degradation and avoid the hook effect.[2]

    • Solution 2: Modify Linker to Enhance Cooperativity. A linker that promotes positive cooperativity in ternary complex formation can help to overcome the hook effect by stabilizing the ternary complex over the binary complexes.[4] This may involve using more rigid linkers to pre-organize the molecule in a favorable conformation.[2]

Problem 3: The PROTAC is unstable in the experimental conditions.

  • Possible Cause: Linker Instability. The chemical nature of the linker may make it susceptible to cleavage by cellular enzymes.

    • Solution: Assess the stability of your PROTAC in cell culture media and cell lysates over the time course of your experiment. If instability is observed, consider synthesizing PROTACs with more stable linker chemistries.

Data Presentation

The following tables summarize illustrative quantitative data for VH032-based PROTACs with varying linker lengths, demonstrating the impact on degradation efficiency. Disclaimer: The following data is derived from a study on α-synuclein degraders and is intended to be illustrative of the principles of linker optimization for VH032-based PROTACs.[5] Actual results for this compound PROTACs targeting a different protein will vary and require empirical determination.

Table 1: Degradation of α-Synuclein by VH032-based PROTACs with Varying PEG Linker Lengths [5]

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Cpd 1PEG28>1000<20
Cpd 2PEG31150060
Cpd 3PEG41425085
Cpd 4PEG51740070

Table 2: Degradation of α-Synuclein by VH032-based PROTACs with an Alkyl Linker [5]

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Cpd 5C6 Alkyl6>1000<15

Experimental Protocols

1. General Protocol for PROTAC Synthesis (Example: Amide Bond Formation)

This protocol describes a general method for coupling the this compound moiety to a linker containing a carboxylic acid.

  • Materials:

    • This compound with a free amine

    • Linker with a terminal carboxylic acid

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous DMF

    • HPLC for purification

  • Procedure:

    • Dissolve the linker (1.2 equivalents) and coupling agents (HATU, 1.2 equivalents; HOBt, 1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.

    • Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC.

    • Characterize the final product by LC-MS and NMR.

2. Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein following treatment with a this compound PROTAC.[6][7]

  • Materials:

    • Cell line expressing the target protein

    • This compound PROTAC stock solution (in DMSO)

    • Vehicle control (DMSO)

    • Cell culture medium and supplements

    • PBS (phosphate-buffered saline)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Cell Seeding and Treatment:

      • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[7]

      • Allow cells to adhere overnight.

      • Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[7]

    • Cell Lysis:

      • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[7]

      • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[6]

      • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[7]

      • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

      • Transfer the supernatant (protein lysate) to a new tube.[6]

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[7]

    • Sample Preparation and SDS-PAGE:

      • Normalize the protein concentration of all samples with lysis buffer.

      • Add Laemmli sample buffer to each lysate to a final 1x concentration and boil at 95°C for 5-10 minutes.[6]

      • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[6]

    • Protein Transfer and Immunoblotting:

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

      • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[6]

      • Wash the membrane three times with TBST.

      • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

      • Wash the membrane three times with TBST.[6]

      • Repeat the immunoblotting process for the loading control antibody.

    • Detection and Analysis:

      • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[6]

      • Quantify the band intensities using densitometry software.[6]

      • Normalize the target protein band intensity to the loading control band intensity.[6]

      • Calculate the percentage of protein remaining relative to the vehicle control to determine Dmax.[7]

      • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.[7]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Troubleshooting_Workflow Start Start: Good binary binding, no degradation Check_Linker_Length Is linker length optimal? Start->Check_Linker_Length Synthesize_Library Synthesize library with varying linker lengths Check_Linker_Length->Synthesize_Library No Check_Permeability Is cell permeability adequate? Check_Linker_Length->Check_Permeability Yes Synthesize_Library->Check_Linker_Length Modify_Linker_Props Modify linker for better properties Check_Permeability->Modify_Linker_Props No Assess_Ternary_Complex Assess ternary complex formation/conformation Check_Permeability->Assess_Ternary_Complex Yes Modify_Linker_Props->Check_Permeability Redesign_Linker Redesign linker (composition/attachment) Assess_Ternary_Complex->Redesign_Linker No Success Successful Degradation Assess_Ternary_Complex->Success Yes Redesign_Linker->Check_Linker_Length Failed Re-evaluate Target/Ligand Redesign_Linker->Failed Experimental_Workflow Synthesis 1. PROTAC Synthesis (Varying Linker Lengths) Cell_Treatment 2. Cell Treatment (Dose-Response) Synthesis->Cell_Treatment Western_Blot 3. Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis 4. Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis Optimization 5. Linker Optimization Data_Analysis->Optimization

References

Technical Support Center: Troubleshooting (R,S,S)-VH032-Me-glycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (R,S,S)-VH032-Me-glycine, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This guide is designed to help you navigate common challenges and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound typically involves a multi-step sequence. A common approach begins with the synthesis of the chiral amine precursor, (S,R,S)-AHPC-Me (also known as Me-VH032 amine), which is then coupled with N-methylglycine (sarcosine) to yield the final product. A unified, five-step route for the multigram preparation of Me-VH032 has been reported, which can be a cost-effective and efficient method.[1]

Q2: What are the critical steps in the synthesis that can affect yield and purity?

The most critical steps are the stereoselective synthesis of the chiral amine precursor and the final amide bond formation with N-methylglycine. Epimerization is a significant concern during the coupling of chiral amino acids, especially in the presence of base at elevated temperatures.[2] The choice of coupling reagents and reaction conditions is paramount to maintaining stereochemical integrity.[3][4]

Q3: My final product has low purity. What are the likely impurities?

Impurities can arise from several sources:

  • Diastereomers: Epimerization during the coupling step can lead to the formation of diastereomeric impurities, which may be difficult to separate.[5]

  • Unreacted starting materials: Incomplete coupling will result in the presence of the VH032-amine precursor and N-methylglycine.

  • Side products from coupling reagents: Certain coupling reagents can generate byproducts that may contaminate the final product. For example, the urea (B33335) byproduct from DCC is often difficult to remove completely.[6]

  • Guanidinium (B1211019) species: Excess HBTU or HATU can react with the unprotected N-terminus of the peptide, forming a guanidinium moiety that caps (B75204) the chain.[4]

Q4: How can I confirm the stereochemistry of my final product?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric and diastereomeric purity of chiral molecules like this compound.[7] By using a suitable chiral stationary phase, you can separate and quantify the different stereoisomers. It is also possible to use chiral derivatizing agents to form diastereomers that can be separated on a standard reverse-phase column.[8]

Troubleshooting Guides

Problem 1: Low Yield in the Final Coupling Step

Possible Causes & Solutions

Possible CauseRecommended Solution(s)
Incomplete reaction - Optimize reaction time and temperature: Monitor the reaction progress using TLC or LC-MS. While higher temperatures can increase the reaction rate, they also increase the risk of epimerization. Start with room temperature and adjust as needed.[3] - Use a more efficient coupling reagent: For sterically hindered or challenging couplings, consider using more reactive reagents like HATU or HCTU.[4]
Poor solubility of reactants - Choose an appropriate solvent: DMF is a common solvent for peptide coupling. If solubility is an issue, consider using a co-solvent like DMSO or NMP.
Degradation of starting materials or product - Ensure anhydrous conditions: Moisture can hydrolyze activated esters and reduce coupling efficiency. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Check the stability of your VH032-amine precursor: Ensure it has been stored correctly and is of high purity before use.
Suboptimal stoichiometry of reagents - Use a slight excess of the coupling reagent and N-methylglycine: Typically, 1.1 to 1.5 equivalents of the acid and coupling reagent relative to the amine are used.
Problem 2: Presence of Diastereomeric Impurities (Epimerization)

Possible Causes & Solutions

Possible CauseRecommended Solution(s)
Strong base or prolonged reaction time at elevated temperature - Use a non-nucleophilic, sterically hindered base: N,N-Diisopropylethylamine (DIPEA) is a common choice. Use the minimum amount necessary to neutralize any acid salts and facilitate the reaction.[3] - Keep the reaction temperature low: Perform the coupling at 0°C or room temperature if possible.[3]
Inappropriate coupling reagent - Select a coupling reagent known for low racemization: HATU, HCTU, and COMU are generally considered to have a lower risk of epimerization compared to carbodiimides like DCC when used with additives.[4] - Use racemization-suppressing additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can significantly reduce epimerization, especially when using carbodiimide (B86325) coupling reagents.[6]

Experimental Protocols

General Protocol for the Coupling of (S,R,S)-AHPC-Me with N-Methylglycine

This is a general guideline; optimization may be required.

Materials:

  • (S,R,S)-AHPC-Me (VH032-amine precursor)

  • N-Methylglycine (Sarcosine)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve N-methylglycine (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (S,R,S)-AHPC-Me (1.0 eq) in anhydrous DMF.

  • Add the pre-activated N-methylglycine solution dropwise to the (S,R,S)-AHPC-Me solution under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or saturated aqueous NH4Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveRelative ReactivityPropensity for EpimerizationByproduct Solubility
DCC HOBtModerateModerateLow (DCU)
EDC HOBtModerateModerateHigh (water-soluble urea)
HBTU -HighLowHigh
HATU -Very HighVery LowHigh
COMU -Very HighVery LowHigh

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Final Coupling Start Start Chiral_Amine_Synthesis Synthesis of (S,R,S)-AHPC-Me Start->Chiral_Amine_Synthesis Purification1 Purification of (S,R,S)-AHPC-Me Chiral_Amine_Synthesis->Purification1 Coupling Coupling with N-Methylglycine Purification1->Coupling Purification2 Purification of This compound Coupling->Purification2 Analysis Purity and Stereochemistry Analysis (HPLC, NMR) Purification2->Analysis Final_Product Final_Product Analysis->Final_Product Final Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Low_Yield Low Yield Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Incomplete_Reaction->Optimize_Conditions Yes Solubility_Issue Solubility Issues? Incomplete_Reaction->Solubility_Issue No Change_Reagent Consider More Reactive Coupling Reagent Optimize_Conditions->Change_Reagent Change_Solvent Change Solvent or Use Co-solvent Solubility_Issue->Change_Solvent Yes Degradation Degradation? Solubility_Issue->Degradation No Anhydrous_Conditions Ensure Anhydrous Conditions Degradation->Anhydrous_Conditions Yes

Caption: Decision tree for troubleshooting low yield in the final coupling step.

Factors Influencing Epimerization

Epimerization_Factors Epimerization Epimerization Base Base Strength & Amount Epimerization->Base Temperature Reaction Temperature Epimerization->Temperature Reagent Coupling Reagent Choice Epimerization->Reagent Time Reaction Time Epimerization->Time

Caption: Key factors that can contribute to epimerization during synthesis.

References

Technical Support Center: Enhancing Cell Permeability of VH032-Me-glycine PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of VH032-Me-glycine Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is my VH032-Me-glycine PROTAC showing high biochemical potency but low cellular activity?

A: A common reason for this discrepancy is poor cell permeability.[1] PROTACs, including those based on the VH032 E3 ligase ligand, are often large molecules with high molecular weights and polar surface areas, which places them in a chemical space "beyond the Rule of Five" (bRo5).[1][2][3] These physicochemical properties can significantly impede their ability to passively diffuse across the cell membrane and reach their intracellular targets.[1] Consequently, even with high in vitro binding affinity, the PROTAC may not achieve a sufficient intracellular concentration to effectively induce protein degradation.[1]

Q2: What are the key physicochemical properties of VH032-Me-glycine PROTACs that influence their cell permeability?

A: Several physicochemical properties are critical for the cell permeability of PROTACs:

  • Molecular Weight (MW): PROTACs typically have high molecular weights, which can negatively impact passive diffusion across the cell membrane.[1][2]

  • Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability.[1] The ability of a PROTAC to adopt folded conformations that shield its polar surface area is crucial for enhancing permeability.[4][5]

  • Lipophilicity (LogP): An optimal lipophilicity range is essential. While some lipophilicity is required to enter the lipid bilayer of the cell membrane, excessively high LogP can lead to poor aqueous solubility or retention within the membrane, both of which decrease permeability.[1]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability.[2]

  • Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to form intramolecular hydrogen bonds can lead to a more compact, "chameleon-like" structure that masks polar groups, reduces the overall size and polarity, and thereby enhances cell permeability.[6][7][8]

Q3: What strategies can I employ to improve the cell permeability of my VH032-Me-glycine PROTAC?

A: Several rational design and modification strategies can be implemented:

  • Linker Optimization: The linker is a highly flexible component for modification.[6]

    • Composition and Rigidity: Replacing flexible linkers (e.g., PEG) with more rigid alkyl or phenyl rings can improve cellular permeability.[6] Short, rigid linkers with piperidine (B6355638) or piperazine (B1678402) moieties have been used successfully.[3]

    • Avoid Amide Bonds: Multiple amide motifs in the linker should be avoided to maintain permeability.[6]

    • Introduce Basic Nitrogen: Inserting basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility.[6]

  • Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can facilitate a more compact, "ball-like" conformation, which reduces the molecule's size and polarity, thereby improving its ability to cross the cell membrane.[6][7]

  • Prodrug Approach: Masking polar functional groups with lipophilic moieties via cleavable bonds (e.g., esters) can create a prodrug that has improved cell permeability.[3]

  • Formulation Strategies: For in vivo applications, formulation strategies such as amorphous solid dispersions or lipid-based formulations can improve solubility and oral absorption.[8] Some studies suggest that the pharmacokinetics of PROTACs may be improved when administered with food.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with VH032-Me-glycine PROTACs.

Problem Possible Cause Suggested Solution
No target protein degradation observed. Poor Cell Permeability: The PROTAC is not reaching its intracellular target.[1][8]1. Assess Permeability: Use assays like PAMPA or Caco-2 to quantify the permeability of your PROTAC. 2. Structural Modification: Modify the linker to improve physicochemical properties (see Q3 in FAQs).[8] 3. Prodrug Strategy: Consider a prodrug approach to mask polar groups.[3][8]
"Hook Effect": At high concentrations, the PROTAC forms binary complexes with the target or E3 ligase instead of the productive ternary complex.[8]1. Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.[8] 2. Test Lower Concentrations: Evaluate your PROTAC at lower (nanomolar to low micromolar) concentrations.[8]
Compound Instability: The PROTAC may be unstable in the cell culture medium.Assess Stability: Check the stability of your PROTAC in the experimental medium over the time course of your assay.
Inconsistent results between experiments. Variable Cell Conditions: Differences in cell passage number, density, or health can affect PROTAC activity.Standardize Cell Culture: Maintain consistent cell culture conditions for all experiments.
PROTAC Solubility Issues: Poor solubility can lead to inaccurate dosing and variable results.Improve Solubility: Use formulation strategies like amorphous solid dispersions or lipid-based formulations.[8] Consider co-solvents like DMSO, but be mindful of their potential cellular effects.

Data Presentation: Physicochemical Properties of PROTACs

The following table summarizes key physicochemical properties that influence the cell permeability of PROTACs. Note that specific values for VH032-Me-glycine PROTACs would need to be determined experimentally.

Property Typical Range for PROTACs Impact on Permeability Reference
Molecular Weight (MW) > 800 DaHigher MW generally leads to lower passive diffusion.[1][2]
Polar Surface Area (PSA) HighA large PSA limits membrane permeability.[1]
Lipophilicity (LogP) VariableAn optimal range is crucial; too high or too low can be detrimental.[1]
Hydrogen Bond Donors (HBDs) HighA high number of HBDs reduces permeability.[2]
Hydrogen Bond Acceptors (HBAs) HighA high number of HBAs reduces permeability.[2]

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound.[9][10][11]

  • Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[9] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[9]

  • Materials:

    • PAMPA plate (e.g., 96-well format with donor and acceptor plates)

    • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test PROTAC and control compounds

    • Plate reader for UV-Vis spectroscopy or LC-MS/MS for analysis

  • Methodology:

    • Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the acceptor plate.[1]

    • Coat Donor Plate: Coat the filter membrane of the donor plate with the phospholipid solution.

    • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS to create the donor solutions.

    • Assemble Plate: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

    • Add Donor Solutions: Add the donor solutions to the wells of the donor plate.

    • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

    • Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.[1]

    • Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.[1]

2. Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based method that assesses both passive and active transport across a monolayer of human colorectal adenocarcinoma cells.[1]

  • Principle: Caco-2 cells form a polarized monolayer with tight junctions that mimics the intestinal epithelium. The rate at which a compound crosses this monolayer is measured to determine its permeability.

  • Materials:

    • Caco-2 cells

    • Transwell® permeable supports (e.g., 24-well format)

    • Cell culture medium (e.g., DMEM with FBS)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • Test PROTAC and control compounds

    • LC-MS/MS for analysis

  • Methodology:

    • Seed Cells: Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Prepare for Assay: Wash the cell monolayers with transport buffer and equilibrate at 37°C.

    • Add Compound: Add the test PROTAC to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]

    • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.[1]

    • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.[1]

    • Calculate Apparent Permeability (Papp): Calculate the Papp value based on the rate of appearance of the compound in the receiver compartment.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC VH032-Me-glycine PROTAC Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Binds Target Target Protein Target->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_outside PROTAC (Extracellular) PROTAC_outside->PROTAC Cellular Uptake Permeability_Assay_Workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow P1 Prepare Acceptor Plate (PBS Buffer) P2 Coat Donor Plate (Lipid Solution) P1->P2 P3 Add PROTAC to Donor Well P2->P3 P4 Incubate P3->P4 P5 Measure Concentration (Donor & Acceptor) P4->P5 P6 Calculate Papp P5->P6 C1 Seed & Differentiate Caco-2 Cells on Transwell Inserts C2 Verify Monolayer Integrity (TEER) C1->C2 C3 Add PROTAC to Apical Side C2->C3 C4 Incubate C3->C4 C5 Measure Concentration (Apical & Basolateral) C4->C5 C6 Calculate Papp C5->C6 Troubleshooting_Permeability Start Low Cellular Activity of VH032-Me-glycine PROTAC Q1 Is biochemical activity confirmed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Assess_Permeability Assess Permeability (PAMPA, Caco-2) A1_Yes->Assess_Permeability Troubleshoot_Biochem Troubleshoot Biochemical Assay (Binding, Ternary Complex Formation) A1_No->Troubleshoot_Biochem Q2 Is cell permeability low? A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Improve_Permeability Improve Permeability: - Linker Modification - Prodrug Approach - Formulation A2_Yes->Improve_Permeability Consider_Other Consider Other Issues: - Hook Effect - Compound Instability - Off-target Effects A2_No->Consider_Other Assess_Permeability->Q2

References

minimizing steric hindrance in (R,S,S)-VH032-Me-glycine PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with (R,S,S)-VH032-Me-glycine PROTACs, with a specific focus on minimizing steric hindrance to enhance ternary complex formation and target protein degradation. For the purposes of this guide, "this compound" refers to a PROTAC incorporating the (R,S,S) stereoisomer of the VH032 ligand for the von Hippel-Lindau (VHL) E3 ligase, connected to a target protein ligand via a linker containing an N-methyl-glycine (sarcosine) moiety.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using an N-methyl-glycine unit in a PROTAC linker?

A1: Incorporating N-methylated amino acids like N-methyl-glycine (sarcosine) into a PROTAC linker can modulate several key properties of the molecule. N-methylation can influence the linker's conformational flexibility and propensity for intramolecular hydrogen bonding.[1] This can help to control the linker's geometry, which is a critical factor for achieving a productive ternary complex formation between the target protein and the VHL E3 ligase.[2] Additionally, N-methylation can impact the physicochemical properties of the PROTAC, such as its solubility and cell permeability.[3]

Q2: How does steric hindrance affect the efficacy of my this compound PROTAC?

A2: Steric hindrance can significantly impair the formation of a stable and productive ternary complex (Target Protein-PROTAC-VHL), which is essential for ubiquitination and subsequent degradation of the target protein.[1] If the linker is too short or conformationally constrained in a way that causes spatial clashes between the target protein and VHL, the ternary complex will not form efficiently.[4] This can lead to poor degradation efficiency (high DC50 and low Dmax), even if the PROTAC has good binding affinity for both the target protein and VHL individually.

Q3: What are the initial signs that steric hindrance might be an issue with my PROTAC?

A3: Common indicators of steric hindrance problems include:

  • Poor degradation in cellular assays: You observe a high DC50 value or a low Dmax, despite confirming that the PROTAC can enter the cells and bind to its target and VHL.

  • A significant "hook effect": At high concentrations, the PROTAC forms more binary complexes (PROTAC-target or PROTAC-VHL) than the productive ternary complex, leading to a decrease in degradation. This can be exacerbated by poor cooperativity due to steric clashes.

  • Weak or no ternary complex formation in biophysical assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) show weak or no interaction between the target protein and VHL in the presence of the PROTAC.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no target degradation Inefficient Ternary Complex Formation due to Steric Hindrance: The N-methyl-glycine linker may be too rigid, too short, or adopting a conformation that prevents the target protein and VHL from coming together effectively.1. Modify Linker Length: Synthesize a small library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to identify the optimal distance between the warhead and the VH032 ligand.[2] 2. Alter Linker Attachment Point: If possible, change the point of attachment of the linker on the warhead or the VH032 ligand. Different exit vectors can dramatically alter the relative orientation of the recruited proteins. 3. Change Linker Composition: Replace the N-methyl-glycine with a more flexible or a different rigid unit to explore alternative linker conformations.
Significant "Hook Effect" Poor Cooperativity: Steric clashes within the ternary complex can lead to negative cooperativity, where the binding of one protein partner hinders the binding of the other. This favors the formation of non-productive binary complexes at high PROTAC concentrations.1. Biophysical Analysis: Use ITC or SPR to measure the binding affinities of the binary and ternary complexes to determine the cooperativity (α). An α value less than 1 indicates negative cooperativity. 2. Computational Modeling: Employ molecular docking and modeling to predict the structure of the ternary complex and identify potential steric clashes. This can guide the rational redesign of the linker to improve cooperativity.
Good in vitro binding, but poor cellular activity Poor Physicochemical Properties: The PROTAC may have poor cell permeability or solubility, preventing it from reaching its intracellular target.1. Assess Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the PROTAC's ability to cross cell membranes. 2. Modify Linker to Improve Properties: The inclusion of N-methyl-glycine can affect solubility and permeability.[3] Consider incorporating more polar or solubilizing groups into the linker, such as PEG units, if solubility is low.[5]

Quantitative Data Presentation

When evaluating a series of this compound PROTACs designed to minimize steric hindrance, it is crucial to systematically compare their performance. The following tables outline key parameters to measure.

Table 1: In Vitro Biophysical Parameters

PROTAC AnalogBinary KD (Target, nM)Binary KD (VHL, nM)Ternary Complex KD (nM)Cooperativity (α)
PROTAC-1 (Short Linker)
PROTAC-2 (Me-Gly Linker)
PROTAC-3 (Long Linker)
Control (No Me-Gly)
  • KD: Dissociation constant, a measure of binding affinity (lower is stronger).

  • Cooperativity (α): Calculated from the binary and ternary KD values. α > 1 indicates positive cooperativity, which is desirable.

Table 2: Cellular Activity Parameters

PROTAC AnalogDC50 (nM)Dmax (%)Cellular Target Engagement (EC50, nM)
PROTAC-1 (Short Linker)
PROTAC-2 (Me-Gly Linker)
PROTAC-3 (Long Linker)
Control (No Me-Gly)
  • DC50: Concentration of PROTAC that results in 50% degradation of the target protein.

  • Dmax: Maximum percentage of protein degradation achieved.

  • Cellular Target Engagement (EC50): Concentration of PROTAC required to engage 50% of the target protein in cells (can be measured by assays like NanoBRET).

Experimental Protocols

Western Blot for Target Protein Degradation

Objective: To quantify the reduction in target protein levels following treatment with the PROTAC.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a dose-response of the this compound PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To qualitatively assess the formation of the ternary complex (Target Protein-PROTAC-VHL) in a cellular context.

Methodology:

  • Cell Culture and Treatment: Grow cells to a high confluency in 10 cm dishes. Treat the cells with the PROTAC at a concentration expected to promote ternary complex formation (e.g., near the DC50 value) for a short period (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% NP-40) with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the cleared lysate with an antibody against the target protein or a tag on the protein (if applicable) overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blot, probing for the target protein and VHL. The presence of VHL in the target protein immunoprecipitate indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC This compound PROTAC Ternary Target-PROTAC-VHL Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ubiquitination Ubiquitination of Target Ternary->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for this compound PROTACs.

Troubleshooting_Workflow Start Low/No Target Degradation Check_Binding Confirm Binary Binding (Target & VHL) Start->Check_Binding Check_Permeability Assess Cell Permeability (e.g., PAMPA) Start->Check_Permeability Check_Binding->Start No Binding Ternary_Complex_Issue Suspect Steric Hindrance in Ternary Complex Check_Binding->Ternary_Complex_Issue Binding OK Check_Permeability->Ternary_Complex_Issue Permeability OK Permeability_Issue Poor Permeability Check_Permeability->Permeability_Issue Permeability Low Optimize_Linker Modify Linker: - Length - Composition - Attachment Point Ternary_Complex_Issue->Optimize_Linker Modify_PK Modify Linker for Better Physicochemical Properties Permeability_Issue->Modify_PK Re_evaluate Re-evaluate Degradation Optimize_Linker->Re_evaluate Modify_PK->Re_evaluate

Caption: Troubleshooting workflow for steric hindrance issues.

References

stability issues with (R,S,S)-VH032-Me-glycine in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability and handling of (R,S,S)-VH032-Me-glycine in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can indicate several issues, including poor solubility, compound degradation, or improper storage.

Troubleshooting Steps:

  • Verify Solvent and Concentration: this compound, similar to its parent compound VH032, exhibits high solubility in DMSO.[1][2] Ensure you are using a high-purity, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Re-check your calculations to confirm the concentration is within the known solubility limits (see Table 1).

  • Gentle Warming and Sonication: If precipitation occurs upon dissolution, gentle warming of the solution (e.g., to 37°C) and/or sonication can aid in re-dissolving the compound.[2] Avoid excessive heat, which could accelerate degradation.

  • pH of Aqueous Buffers: If you are diluting your DMSO stock solution into an aqueous buffer, the pH of the buffer can significantly impact the stability of the methyl ester group in the glycine (B1666218) moiety. Esters are susceptible to hydrolysis, particularly at acidic or alkaline pH.[3][4][5] It is recommended to use buffers within a neutral pH range (e.g., pH 7.2-7.4) for cell-based assays.

  • Storage Conditions: Ensure your stock solution is stored correctly at -20°C or -80°C in a tightly sealed container to prevent moisture absorption and degradation.[1][2]

Q2: I suspect my this compound has degraded. What are the potential causes and how can I minimize degradation?

A2: Degradation of this compound can occur, primarily through hydrolysis of the methyl ester.

Potential Causes and Prevention:

  • pH-mediated Hydrolysis: The methyl ester of the glycine moiety is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[3][5][6]

    • Mitigation: Prepare fresh dilutions in aqueous buffers immediately before use. Avoid prolonged storage in aqueous solutions. If storage is necessary, flash-freeze aliquots and store at -80°C.

  • Enzymatic Degradation: In cell culture media or in vivo, esterases can cleave the methyl ester.[3]

    • Consideration: Be aware of this potential metabolic liability when interpreting experimental results. The resulting carboxylic acid may have different activity or cell permeability.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound and introduce moisture into the stock solution.

    • Mitigation: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[7]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: Proper solvent selection and storage are crucial for maintaining the integrity of the compound. Based on data for the parent compound VH032, the following are recommended:

Solubility and Storage Data Summary

ParameterRecommendationSource
Primary Solvent Dimethyl Sulfoxide (DMSO)[1][2]
DMSO Solubility ≥ 90 mg/mL (190.44 mM) (Sonication recommended)[2]
Stock Solution Storage -20°C for up to 1 year; -80°C for up to 2 years (in a sealed container, away from moisture)[1][2][7]
Working Solution (in vivo) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (Solubility: ≥ 3.3 mg/mL)[2]
Working Solution (in vivo) 10% DMSO + 90% Corn oil[1]

Note: Always use high-purity, anhydrous solvents. For in vivo formulations, add solvents sequentially and ensure the solution is clear before adding the next component.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly. If necessary, use sonication or gentle warming (not exceeding 37°C) to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes. Store at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1][2][7]

Visualizations

Signaling Pathway

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_degradation Protein Degradation cluster_inhibition Inhibition by this compound HIF-1α HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF-1α->PHDs Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α Hydroxylation O2 O₂ O2->PHDs VHL VHL E3 Ligase Complex Hydroxylated HIF-1α->VHL Binding Proteasome Proteasome Hydroxylated HIF-1α->Proteasome VHL->Hydroxylated HIF-1α Ubiquitination Stabilized_HIF Stabilized HIF-1α VHL->Stabilized_HIF Ub Ubiquitin Ub->VHL Degradation Degradation Proteasome->Degradation VH032_Me_glycine This compound VH032_Me_glycine->VHL Inhibits Binding Gene_Expression Target Gene Expression Stabilized_HIF->Gene_Expression

Caption: VHL-mediated degradation of HIF-1α and its inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_experiment Cell-Based Assay cluster_analysis Analysis start Weigh this compound dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Dilution in Assay Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate lyse Lyse Cells incubate->lyse western Western Blot / Other Readout lyse->western analyze Analyze Data western->analyze

Caption: Workflow for a typical cell-based experiment.

Troubleshooting Logic

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Precipitation/Cloudiness in Solution solubility Poor Solubility issue->solubility degradation Compound Degradation issue->degradation storage Improper Storage issue->storage verify_solvent Verify Solvent Purity & Concentration solubility->verify_solvent sonicate Gently Warm/Sonicate solubility->sonicate check_ph Check Buffer pH degradation->check_ph fresh_prep Prepare Fresh Solution degradation->fresh_prep aliquot Aliquot & Store Properly storage->aliquot

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Purifying (R,S,S)-VH032-Me-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (R,S,S)-VH032-Me-glycine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its stereochemical complexity and the physicochemical properties introduced by the glycine (B1666218) moiety. Key challenges include:

  • Diastereomeric Separation: The molecule has multiple chiral centers, leading to the formation of diastereomers during synthesis. Separating the desired (R,S,S) isomer from other diastereomers is often the most critical and difficult step.

  • Co-eluting Impurities: Byproducts from the synthetic route can have similar polarities to the target compound, leading to co-elution during chromatographic purification.[1][2]

  • Compound Stability: The stability of the molecule during purification, particularly the potential for degradation of the glycine moiety or epimerization at chiral centers under certain pH or temperature conditions, needs to be considered.

  • Solubility Issues: The addition of the glycine moiety can alter the solubility profile, potentially making it zwitterionic and affecting its behavior in different solvent systems.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A combination of chromatographic techniques is often necessary for successful purification.

  • Flash Column Chromatography: This is a common initial purification step to remove major impurities after synthesis.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most powerful technique for separating diastereomers and achieving high purity. Chiral stationary phases (CSPs) are often required for resolving stereoisomers.[3][4] Both normal-phase and reversed-phase HPLC can be employed, and the choice depends on the specific properties of the diastereomers and impurities.[5]

  • Supercritical Fluid Chromatography (SFC): SFC can be a valuable alternative to HPLC for chiral separations, sometimes offering faster separations and using less organic solvent.

Q3: How can I improve the separation of diastereomers?

Optimizing the separation of diastereomers is crucial. Here are several strategies:

  • Column Selection: Screen different chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are a good starting point.[6][7] Sometimes, an achiral column can separate diastereomers.[8]

  • Mobile Phase Optimization:

    • Solvent Composition: Systematically vary the ratio of organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) to the non-polar or aqueous phase.[6][9]

    • Additives: The addition of small amounts of acids (e.g., trifluoroacetic acid, formic acid) or bases (e.g., diethylamine) can significantly impact selectivity by altering the ionization state of the analyte and stationary phase.[6][7]

  • Temperature: Temperature can affect selectivity and resolution. It is a parameter worth exploring during method development.[6][10]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.

Q4: What are common impurities I should look out for?

Common impurities can include:

  • Unreacted starting materials and reagents.

  • Byproducts from side reactions: For the VH032 core, byproducts from the Pd-catalyzed arylation step have been reported.[1][2]

  • Other diastereomers: These are the most challenging impurities to remove.

  • Degradation products: Depending on the reaction and workup conditions, the molecule may degrade.

Q5: How do I confirm the purity and identity of the final product?

A combination of analytical techniques is essential:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and diastereomeric excess (d.e.).

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity. Quantitative NMR (qNMR) can be used to determine purity with a high degree of accuracy.[1][2]

  • Chiral HPLC or SFC: To determine the enantiomeric purity if applicable.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of diastereomers Inappropriate column chemistry.Screen a variety of chiral and achiral columns. Polysaccharide-based chiral columns are a good starting point.[6][7]
Suboptimal mobile phase composition.Systematically vary the organic modifier and its ratio.[9] Experiment with different additives (acids or bases) to alter selectivity.[6]
Temperature is not optimized.Investigate the effect of column temperature on the separation.[10]
Low yield after purification Adsorption of the compound onto the column.Add a competitive agent to the mobile phase. Ensure proper column equilibration and washing.
Degradation of the compound during purification.Check the stability of the compound under the purification conditions (pH, solvent, temperature). Consider using milder conditions.
Inefficient elution from the column.Modify the elution solvent to increase its strength.
Peak tailing or broad peaks in HPLC Column overload.Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.Add a competing agent (e.g., a small amount of acid or base) to the mobile phase to block active sites on the stationary phase.
Column degradation.Use a guard column and ensure proper mobile phase filtration. If necessary, replace the column.
High backpressure Clogged frit or column.Filter the sample and mobile phase. Back-flush the column according to the manufacturer's instructions.
Particulate matter in the system.Ensure all solvents and samples are properly filtered before use.
Inconsistent retention times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate mixing.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Column not properly equilibrated.Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before each injection.

Quantitative Data Summary

The following table summarizes reported yields and purities for the synthesis of the parent VH032 and Me-VH032 compounds, which can serve as a benchmark. Data for the specific this compound is not currently available in the public domain.

CompoundSynthesis StepsOverall YieldPurityPurification MethodReference
VH032765%>95%No chromatography[1]
VH032635%Not specifiedNot specified[1]
Me-VH032561%Not specifiedNot specified[1][2]
VH032Not specified60.6%98.0%Prep-HPLC[3]
VH032 amine hydrochloride765%97%No chromatography[11]

Experimental Protocols

General Protocol for Preparative HPLC Purification of Diastereomers

This is a general starting protocol that should be optimized for this compound.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, IC, etc.).

  • Mobile Phase Screening (Analytical Scale):

    • Prepare a stock solution of the crude product in a suitable solvent.

    • Screen different mobile phase systems. Common systems include:

      • Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures.

      • Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures.

    • Incorporate additives such as 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (B46881) (DEA) for basic compounds to improve peak shape and selectivity. The glycine moiety may necessitate the use of buffers to control pH.

  • Method Optimization (Analytical Scale):

    • Once a promising mobile phase system is identified, optimize the separation by fine-tuning the solvent ratio, additive concentration, and column temperature.

    • Aim for a resolution (Rs) of >1.5 between the desired diastereomer and the closest eluting impurity.

  • Scale-Up to Preparative HPLC:

    • Use a preparative column with the same stationary phase as the optimized analytical method.

    • Adjust the flow rate according to the larger column diameter.

    • Determine the maximum sample load that can be injected without compromising the separation. This is typically done through loading studies.

    • Dissolve the crude product in the mobile phase or a compatible strong solvent at a high concentration.

    • Perform the preparative separation and collect fractions corresponding to the peak of the desired (R,S,S) diastereomer.

  • Post-Purification Analysis:

    • Analyze the collected fractions by analytical HPLC to confirm purity and pool the pure fractions.

    • Remove the solvent by rotary evaporation or lyophilization.

    • Confirm the identity and purity of the final product using MS and NMR.

Visualizations

G Troubleshooting Workflow for this compound Purification start Crude this compound flash_chrom Initial Purification (Flash Chromatography) start->flash_chrom hplc_screen Analytical HPLC Screening (Chiral & Achiral Columns) flash_chrom->hplc_screen good_sep Good Diastereomeric Separation? hplc_screen->good_sep optimize_hplc Optimize HPLC Method (Mobile Phase, Temperature) good_sep->optimize_hplc No prep_hplc Preparative HPLC good_sep->prep_hplc Yes optimize_hplc->hplc_screen re_evaluate Re-evaluate Strategy (Alternative Column, Different Technique) optimize_hplc->re_evaluate analyze_fractions Analyze Fractions (HPLC, MS) prep_hplc->analyze_fractions pure_product Pure this compound analyze_fractions->pure_product G Conceptual Diagram of Chiral Separation a1 csp1 csp1 a1->csp1 Interaction a2 csp2 csp2 a2->csp2 Interaction a3 csp3 csp3 a3->csp3 Interaction a4 b1 csp1->b1 Elution b2 csp2->b2 Elution csp3->b1 Elution

References

Technical Support Center: Optimizing VH032 Derivative Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the binding affinity of VH032 derivatives to the von Hippe-Lindau (VHL) E3 ligase.

Frequently Asked Questions (FAQs)

Q1: What is VH032 and why is its binding affinity to VHL important?

VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ligase, functioning as an inhibitor of the VHL/HIF-1α interaction.[1][2][3] Its primary application is a crucial component in Proteolysis Targeting Chimeras (PROTACs), where it recruits the VHL E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation.[1][2][4][5] The binding affinity of the VH032 derivative to VHL is a critical determinant of the resulting PROTAC's efficacy. A higher binding affinity can lead to more efficient recruitment of VHL and, consequently, more potent degradation of the target protein.

Q2: What are the key structural components of VH032 that influence its binding to VHL?

The structure of VH032 can be conceptually divided into three key regions that influence its interaction with VHL:

  • Hydroxyproline (B1673980) (Hyp) Core: This central motif is essential for recognition by the VHL protein and recapitulates the critical protein-protein interactions between VHL and its native substrate, HIF-1α.[6][7]

  • Left-Hand Side (LHS): This portion, which includes a tert-butylglycine group in VH032, occupies a specific pocket in the VHL protein. Modifications in this region can significantly impact binding affinity.[6][]

  • Right-Hand Side (RHS): In VH032, this side consists of a phenyl group connected to a methyl thiazole (B1198619) moiety. The RHS also contributes to the binding interaction and offers opportunities for modification to improve affinity and other properties like permeability.[6][]

Q3: What are the general strategies to improve the binding affinity of VH032 derivatives?

Improving the binding affinity of VH032 derivatives typically involves systematic chemical modifications and structure-activity relationship (SAR) studies. Key strategies include:

  • LHS Modification: Replacing the tert-butyl sidechain of the tert-butylglycine with other bulky, lipophilic substituents has been shown to increase potency.[] A particularly effective modification is the introduction of a cyclo-propyl substituted triazole, which has been identified as an optimal LHS modification.[6]

  • RHS Modification: While some modifications on the RHS, like replacing the thiazole with a phenyl group, are aimed at improving permeability, conformational restriction of the RHS can lead to further improvements in binding potency.[6][]

  • Fluorination of the Hydroxyproline Core: Stereoselective incorporation of fluorine at the 3-position of the hydroxyproline ring can yield ligands with comparable or, in some cases, enhanced cellular activities and binding affinities.[9]

Quantitative Data on VH032 Derivatives

The following tables summarize the binding affinities of VH032 and several of its derivatives to the VHL protein complex, as determined by various biophysical assays.

Table 1: Binding Affinities of VH032 and Analogs Determined by TR-FRET Assay

CompoundIC50 (nM)Ki (nM)Reference
VH032 (1)77.833.4[1]
VH298 (2)44.018.9[1]
MZ1 (3)14.76.3[1]
VH032 amine (6)13,3005,700[1]
Me-VH032 amine (7)7,9003,400[1]
BOC-VH032 (8)4,9002,100[1]
VH032 phenol (B47542) (9)34.014.6[1]
VH032-PEG4-amine (10)5.96.8[1]

Table 2: Binding Affinities of VH032 and Analogs Determined by Fluorescence Polarization (FP) Assay

CompoundIC50 (nM)Ki (nM)Reference
VH032 (1)352.2142.1[10]
VH298 (2)288.2110.4[10]
MZ1 (3)226.279.7[10]
BOC-VH032 (8)16,3008,000[10]
VH032 phenol (9)212.577.9[10]
VH032-PEG4-amine (10)430.8181.0[10]

Experimental Protocols

Detailed methodologies for key experiments to determine the binding affinity of VH032 derivatives are provided below.

Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay

This protocol is adapted from a published high-affinity VHL fluorescent probe assay.[1]

Materials:

  • GST-VCB protein complex (VHL, Elongin C, Elongin B)

  • BODIPY FL VH032 fluorescent probe

  • Tb-anti-GST antibody

  • Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100

  • Test compounds (VH032 derivatives) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Use an acoustic liquid handler to dispense the test compounds into the 384-well plates. The final DMSO concentration should be kept at or below 1%.[1]

  • Add the GST-VCB protein complex, Tb-anti-GST antibody, and BODIPY FL VH032 probe to the assay buffer to create a master mix.

  • Dispense the master mix into the assay plates containing the test compounds. Final concentrations are typically around 2 nM GST-VCB, 2 nM Tb-anti-GST antibody, and 4 nM BODIPY FL VH032 probe.[1]

  • Include positive controls (e.g., a known high-affinity binder like VH298) and negative controls (DMSO).[1]

  • Incubate the plates at room temperature for a specified time (e.g., 90 minutes).

  • Read the TR-FRET signal on a plate reader with excitation at 340 nm and emission at 620 nm (for Tb-donor) and 665 nm (for FRET signal).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each compound concentration.

  • Fit the dose-response curves to a suitable model to determine IC50 values.

Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for conducting ITC experiments to measure protein-ligand binding.[2][3][4][11]

Materials:

  • Purified VCB protein complex

  • VH032 derivative (ligand)

  • Matched buffer (e.g., PBS or HEPES with additives necessary for protein stability)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze or buffer-exchange both the protein and the ligand into the same buffer to minimize heats of dilution.[11]

    • Accurately determine the concentrations of the protein and ligand.

    • Degas the samples to prevent air bubbles.

  • Instrument Setup:

    • Clean the ITC cell and syringe thoroughly.

    • Set the experimental temperature (e.g., 25°C).

  • Loading the ITC:

    • Load the protein (macromolecule) into the sample cell (typically 10 µM).[3]

    • Load the ligand into the injection syringe (typically 10-20 times the molar concentration of the macromolecule, e.g., 100 µM).[3]

  • Titration:

    • Perform an initial small injection to eliminate any artifacts from syringe placement.

    • Proceed with a series of small, spaced injections (e.g., 2 µL injections every 150 seconds) of the ligand into the protein solution.

    • Continue the injections until the binding sites are saturated, and the heat of interaction diminishes to the heat of dilution.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the peaks in the raw data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[3]

Surface Plasmon Resonance (SPR)

This is a general protocol for an SPR binding assay.[12][13][14]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • Purified VCB protein complex (ligand)

  • VH032 derivative (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of NHS and EDC.[15]

    • Inject the VCB protein complex over the activated surface to allow for covalent immobilization via amine coupling. Aim for a suitable immobilization level.

    • Deactivate any remaining active esters using ethanolamine.[15]

  • Analyte Binding:

    • Prepare a series of dilutions of the VH032 derivative (analyte) in the running buffer.

    • Inject the analyte dilutions over the immobilized ligand surface at a constant flow rate.

    • Monitor the change in response units (RU) in real-time to observe the association phase.

    • After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.

  • Surface Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. Test different regeneration conditions to find one that removes the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Troubleshooting Guide

Issue 1: Low or no detectable binding in the initial screen of a new VH032 derivative.

  • Question: My new VH032 derivative shows no binding to VHL in my initial assay. What could be the problem?

  • Answer:

    • Compound Integrity and Concentration: Verify the purity and chemical structure of your derivative using methods like NMR and mass spectrometry. Inaccuracies in concentration can also lead to misleading results, so ensure your stock solutions are accurately prepared.

    • Protein Activity: Ensure that the VHL protein complex is properly folded and active. It's advisable to run a positive control with a known binder like VH032 or VH298 to confirm protein activity.[16][17]

    • Assay Conditions: The lack of binding might be due to suboptimal assay conditions. Check the buffer composition, pH, and temperature. For ITC, ensure proper buffer matching between the protein and ligand to avoid large heats of dilution that can mask the binding signal.[11] For SPR, ensure the immobilization of the VHL protein does not obstruct the binding site.

    • Derivative Design: The modification made to the VH032 scaffold may have disrupted a key interaction with VHL. Review the SAR data; for instance, replacing the hydroxy group on the proline core is generally not well-tolerated unless a specific covalent interaction is designed.[7]

Issue 2: High background signal or non-specific binding in the assay.

  • Question: I am observing a high background signal in my TR-FRET/FP assay, making it difficult to determine the true binding affinity. How can I reduce this?

  • Answer:

    • Detergent Concentration: In fluorescence-based assays, non-specific binding can often be reduced by optimizing the detergent concentration (e.g., Tween-20 or Triton X-100) in the assay buffer.

    • Protein Aggregation: Protein aggregation can cause light scattering and high background signals. Use size-exclusion chromatography to ensure your protein is monodisperse. Consider including additives like glycerol (B35011) or using a different buffer system.

    • Compound Interference: Some compounds can be inherently fluorescent or can interfere with the assay technology. Screen your compounds for autofluorescence at the assay wavelengths.

    • DMSO Concentration: High concentrations of DMSO can sometimes interfere with binding assays. It is recommended to keep the final DMSO concentration at 1% or lower in TR-FRET assays.[1]

Issue 3: Difficulty in obtaining a good fit for the binding isotherm in ITC.

  • Question: My ITC data is noisy, and I cannot get a good fit to determine the binding parameters. What should I check?

  • Answer:

    • C-parameter: The "c-window" (c = n * [Macromolecule] / Kd) is crucial for obtaining a sigmoidal binding curve. The optimal range is typically between 5 and 500.[11] If your estimated affinity is very high, you may need to use a lower protein concentration. Conversely, for weak affinities, a higher concentration might be necessary.

    • Buffer Mismatch: Even small differences in buffer composition between the cell and the syringe can lead to large heats of dilution, obscuring the binding signal. Ensure perfect buffer matching through dialysis or buffer exchange.[11]

    • Sample Purity: Impurities in either the protein or the ligand can contribute to complex binding isotherms that are difficult to fit. Ensure high purity of all components.

    • Incomplete Saturation: Ensure that you are injecting enough ligand to fully saturate the protein. The final molar ratio of ligand to protein should be at least 2:1 to 4:1 for a 1:1 binding model to ensure the curve reaches its plateau.[3]

Issue 4: The binding affinity of my derivative is weaker than VH032.

  • Question: I synthesized a new derivative, but its binding affinity is lower than the parent VH032. How can I rationally design a better one?

  • Answer:

    • Structural Analysis: If available, use co-crystal structures of VHL with ligands like VH032 to guide your design. Analyze the binding pocket and identify potential areas for forming additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Systematic SAR: Instead of making large, random changes, perform a systematic walk around the VH032 scaffold. Focus on one part of the molecule at a time (LHS or RHS). For example, explore different substituents on the LHS while keeping the RHS constant. Genentech scientists employed a strategy of systematically modifying the LHS and RHS portions while keeping the hydroxy-proline core unchanged.[6]

    • Computational Modeling: Use molecular docking and molecular dynamics simulations to predict how your designed modifications will interact with the VHL binding site. This can help prioritize which derivatives to synthesize.

    • Review Published Data: Consult the literature for SAR studies on VH032 analogs. For example, it is known that bulky, lipophilic groups on the LHS tend to improve potency, while replacing the LHS methyl group with a cyclopropyl (B3062369) ring can also be beneficial.[6][18]

Visualizations

VHL_HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Inhibition PHD PHD Enzymes OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Hydroxylation HIF1a HIF-1α HIF1a->PHD O2 VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Recognition Proteasome Proteasome OH_HIF1a->Proteasome Targeting VHL_complex->OH_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Degradation Degradation Proteasome->Degradation HIF1a_hyp HIF-1α HIF_dimer HIF-1 Dimer HIF1a_hyp->HIF_dimer HIF1b HIF-1β HIF1b->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Translocation HRE Hypoxia Response Element HIF_dimer->HRE Binding Gene_Expression Gene Expression (e.g., VEGF) HRE->Gene_Expression VH032 VH032 Derivative VHL_complex_inhibited VHL E3 Ligase Complex VH032->VHL_complex_inhibited Inhibition

Figure 1. VHL-HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.

Experimental_Workflow start Start: Design VH032 Derivative synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Confirmation (NMR, MS) synthesis->characterization binding_assay Binding Affinity Assay (TR-FRET, SPR, or ITC) characterization->binding_assay data_analysis Data Analysis (Kd / IC50 Determination) binding_assay->data_analysis compare Compare to VH032 data_analysis->compare end_good End: Improved Affinity compare->end_good Higher Affinity end_bad End: Lower Affinity compare->end_bad Lower or Equal Affinity redesign Redesign Derivative based on SAR end_bad->redesign redesign->synthesis

Figure 2. General experimental workflow for developing and evaluating VH032 derivatives.

SAR_Logic cluster_modifications Key Structural Regions for Modification cluster_lhs_options LHS Strategies cluster_rhs_options RHS Strategies cluster_core_options Core Strategies goal Goal: Improve Binding Affinity of VH032 Derivative strategy Strategy: Structure-Activity Relationship (SAR) Studies goal->strategy lhs LHS Modification strategy->lhs rhs RHS Modification strategy->rhs core Hydroxyproline Core Modification strategy->core lhs_bulky Introduce Bulky, Lipophilic Groups lhs->lhs_bulky lhs_triazole Use Cyclopropyl-Substituted Triazole lhs->lhs_triazole rhs_conformation Conformational Restriction rhs->rhs_conformation core_fluoro Stereoselective Fluorination core->core_fluoro

Figure 3. Logical relationship of strategies for improving VH032 derivative binding affinity.

References

Validation & Comparative

Validating Target Engagement of (R,S,S)-VH032-Me-glycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of (R,S,S)-VH032-Me-glycine's target engagement with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It offers a comparative overview against alternative VHL ligands, supported by experimental data and detailed methodologies for key validation assays. The following sections present quantitative data, in-depth experimental protocols, and visual diagrams to aid in the selection and validation of VHL ligands for targeted protein degradation studies.

Introduction to VHL E3 Ligase and this compound

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular ubiquitin-proteasome system. It is widely exploited in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. This compound is a derivative of the well-characterized VHL ligand, VH032.[1] It serves as a crucial building block in the synthesis of PROTACs, functioning as the VHL-recruiting moiety.[1] This ligand is an inhibitor of the VHL/HIF-1α interaction, a key interaction in the hypoxia signaling pathway.[2] The validation of its engagement with VHL is a fundamental step in the development of effective PROTAC-based therapeutics.

Comparative Analysis of VHL Ligand Target Engagement

The selection of a VHL ligand is a critical decision in PROTAC design, influencing the potency, selectivity, and pharmacokinetic properties of the resulting degrader. Below is a comparison of this compound and other notable VHL ligands based on their binding affinities determined by various biophysical and cellular assays.

LigandAssay TypeBinding Affinity (Kd/IC50/Ki)Reference
This compound Not explicitly found, derivative of VH032Data not available
VH032ITCKd = 185 ± 7 nM[3]
VH032TR-FRETIC50 = 77.8 nM, Ki = 33.4 nM
VH298TR-FRETIC50 = 44.0 nM, Ki = 18.9 nM
VH032 amineTR-FRETIC50 = 13.3 µM, Ki = 5.7 µM
Me-VH032 amineTR-FRETIC50 = 7.9 µM, Ki = 3.4 µM
Ligand 14a (F-Hyp-containing)ITCKd within two-fold of VH032[3]
GNE7599NanoBRET>120-fold improved potency vs VH021[4]
MZ1 (PROTAC)SPRKDternary = 14 nM[5]

Experimental Protocols for Target Engagement Validation

Robust validation of target engagement is crucial for the successful development of PROTACs. The following are detailed protocols for key experimental assays used to confirm and quantify the interaction of this compound with the VHL protein.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Principle: The binding of a ligand, such as this compound, to its target protein, VHL, increases the protein's resistance to thermal denaturation. This thermal shift can be quantified by measuring the amount of soluble VHL remaining at different temperatures.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T) to 80-90% confluency.

    • Harvest and resuspend the cells in fresh culture medium.

    • Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) and incubate to allow for compound uptake.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a defined period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[6]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[6]

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.[6]

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble VHL protein by Western blotting using a VHL-specific antibody.

    • Quantify the band intensities and plot the percentage of soluble VHL against the temperature to generate melt curves. A shift in the melt curve in the presence of this compound indicates target engagement.

Workflow Diagram:

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Start cell_culture Cell Culture start->cell_culture treatment Treat with This compound cell_culture->treatment heat_challenge Heat at Temperature Gradient treatment->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant western_blot Western Blot for VHL supernatant->western_blot analysis Analyze Melt Curve western_blot->analysis end End analysis->end

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Pull-Down Assay

A pull-down assay is an in vitro technique used to confirm a direct physical interaction between a "bait" protein (VHL) and a "prey" molecule (this compound).

Principle: An affinity-tagged VHL protein is immobilized on beads. A cell lysate or a solution containing this compound is then incubated with the beads. If there is an interaction, the small molecule will be "pulled down" with the VHL protein and can be detected in the eluate.

Protocol:

  • Bait Protein Immobilization:

    • Express and purify a recombinant VHL protein with an affinity tag (e.g., GST or His-tag).

    • Incubate the tagged VHL protein with affinity beads (e.g., Glutathione-agarose or Ni-NTA beads) to immobilize the protein.[7]

  • Binding Reaction:

    • Prepare a cell lysate or a solution containing this compound.

    • Incubate the lysate/solution with the VHL-bound beads to allow for binding.[7]

  • Washing:

    • Wash the beads several times with a suitable wash buffer to remove non-specific binders.[7]

  • Elution and Detection:

    • Elute the VHL protein and any bound molecules from the beads using a competitive ligand or by changing the buffer conditions.

    • Analyze the eluate for the presence of VHL (e.g., by Western blot) and quantify the bound this compound (e.g., by mass spectrometry).

Workflow Diagram:

Pull_Down_Workflow cluster_bait_prep Bait Preparation cluster_binding Binding cluster_analysis Analysis tagged_vhl Tagged VHL Protein immobilize Immobilize VHL on Beads tagged_vhl->immobilize beads Affinity Beads beads->immobilize incubation Incubate Lysate with Beads immobilize->incubation lysate Cell Lysate with This compound lysate->incubation wash Wash Beads incubation->wash elution Elute Bound Complex wash->elution detection Detect VHL & Ligand elution->detection

Caption: Workflow of the Pull-Down Assay.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can be used to quantify ligand binding to a target protein in live cells.

Principle: This assay utilizes a NanoLuc® luciferase-tagged VHL protein as the energy donor and a fluorescently labeled tracer that binds to VHL as the energy acceptor. When a test compound like this compound competes with the tracer for binding to VHL, the BRET signal decreases in a dose-dependent manner, allowing for the determination of the compound's affinity.

Protocol:

  • Cell Transfection:

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding a VHL-NanoLuc® fusion protein.

  • Cell Plating and Compound Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Add serial dilutions of this compound to the wells.

  • Tracer and Substrate Addition:

    • Add the fluorescent NanoBRET™ tracer for VHL to all wells.

    • Immediately before reading, add the Nano-Glo® substrate.

  • BRET Measurement:

    • Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped with appropriate filters.

    • Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, which reflects the binding affinity of this compound to VHL in a cellular environment.

Signaling Pathway Diagram:

NanoBRET_Principle cluster_no_competitor No Competitor cluster_with_competitor With this compound vhl_nl_1 VHL-NanoLuc tracer_1 Fluorescent Tracer vhl_nl_1->tracer_1 Binding bret High BRET Signal tracer_1->bret Energy Transfer vhl_nl_2 VHL-NanoLuc vh032 This compound vhl_nl_2->vh032 Competitive Binding tracer_2 Fluorescent Tracer no_bret Low BRET Signal tracer_2->no_bret No Energy Transfer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Conclusion

The validation of target engagement is a cornerstone of developing potent and selective PROTACs. This guide has provided a comparative overview of this compound and other VHL ligands, along with detailed protocols for essential validation assays. By employing a combination of techniques such as CETSA, pull-down assays, and NanoBRET™, researchers can confidently assess the binding of their VHL-recruiting ligands, paving the way for the development of novel and effective targeted protein degraders.

References

A Comparative Guide to the Structural Analysis of VHL Ligands: Focus on VH032-Me-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding of VH032-Me-glycine and other key ligands to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is designed to offer an objective overview supported by experimental data to aid in the development of PROteolysis TArgeting Chimeras (PROTACs) and other VHL-targeted therapeutics.

Quantitative Comparison of VHL Ligand Binding Affinity

The binding affinities of various VHL ligands are crucial for the rational design of potent and selective therapeutics. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for VH032 and its derivatives as determined by a competitive Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) assay. Lower values indicate stronger binding to the VHL protein complex.

CompoundKi (nM)IC50 (nM)
VH03233.477.8
Me-VH032 amine 3400 7900
VH29818.944.0
VH032 phenol14.634.0
VH032-PEG4-amine6.85.9
MZ16.314.7
VH032 amine570013300
BOC-VH03221004900

Data sourced from a study utilizing a BODIPY FL VH032 probe in a TR-FRET assay[1][2]. It is important to note that "VH032-Me-glycine" is understood to be functionally represented by "Me-VH032 amine" in this context, as specific data for a glycine (B1666218) conjugate was not available in the reviewed literature.

Experimental Protocols

Accurate determination of binding affinity is paramount in drug discovery. Below are detailed methodologies for common assays used to characterize the interaction between small molecule ligands and the VHL protein.

Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay

This competitive binding assay is highly sensitive and suitable for high-throughput screening.

Principle: The assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound. When the tracer is bound to the VHL complex (often tagged, e.g., with GST and recognized by a terbium-labeled antibody), FRET occurs between a donor fluorophore (Terbium) and an acceptor fluorophore on the tracer. Unlabeled ligands compete for binding, disrupting FRET and causing a decrease in the signal.

Protocol:

  • Reagents: GST-tagged VCB (VHL, Elongin C, Elongin B) complex, Terbium-labeled anti-GST antibody, BODIPY FL VH032 (tracer), and test compounds.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Compound Preparation: Serially dilute test compounds in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • Add 2 µL of diluted test compound or DMSO control to a 384-well plate.

    • Add 4 µL of a pre-mixed solution of GST-VCB complex and Terbium-labeled anti-GST antibody.

    • Add 4 µL of the BODIPY FL VH032 tracer.

    • Incubate the plate at room temperature for 90 minutes.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for Terbium and BODIPY FL.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities. Plot the ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay

FP is another common method for quantifying biomolecular interactions in solution.

Principle: This assay relies on the change in the rotational speed of a small fluorescently labeled ligand upon binding to a much larger protein. The unbound, rapidly tumbling fluorescent ligand has a low polarization value. When bound to the larger protein, its tumbling slows, resulting in a higher polarization value.

Protocol:

  • Reagents: Purified ELOB/ELOC/VHL protein complex, a fluorescently labeled VHL probe (e.g., BDY FL VH032), and test compounds.

  • Assay Buffer: A suitable buffer is required, for example, 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a microplate, combine the fluorescent probe at a fixed concentration with varying concentrations of the test compound.

    • Add the VHL protein complex to initiate the binding reaction.

    • Incubate at room temperature to reach equilibrium.

  • Data Acquisition: Measure fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand is titrated into a solution of the protein in the calorimeter cell. The heat change upon each injection is measured.

Protocol:

  • Sample Preparation:

    • Express and purify the VHL protein complex.

    • Dialyze both the protein and the ligand in the same buffer to minimize heat of dilution effects. A typical buffer is 20 mM Tris pH 7.5, 150 mM NaCl.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform the titration, injecting small aliquots of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the context and methodologies, the following diagrams are provided.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Inhibition HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α Hydroxylation PHDs PHDs O2 O2 Ubiquitination Ubiquitination Hydroxylated HIF-1α->Ubiquitination Recognition VHL Complex VHL Complex VHL Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation HIF-1α_hypoxia HIF-1α HIF Complex HIF Complex HIF-1α_hypoxia->HIF Complex HIF-1β HIF-1β HIF-1β->HIF Complex Nucleus Nucleus HIF Complex->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation VH032-Me-glycine VH032-Me-glycine VH032-Me-glycine->VHL Complex Inhibition

Caption: VHL signaling pathway and the effect of inhibitors like VH032-Me-glycine.

TR_FRET_Workflow cluster_assay TR-FRET Binding Assay Workflow cluster_components Key Components Prepare Reagents Prepare Reagents Serial Dilution Serially Dilute Test Compound Prepare Reagents->Serial Dilution Plate Dispensing Dispense into 384-well Plate Serial Dilution->Plate Dispensing Incubation Incubation Plate Dispensing->Incubation Add VHL Complex & Tracer Read Plate Measure TR-FRET Signal Incubation->Read Plate Data Analysis Calculate IC50/Ki Read Plate->Data Analysis VHL Complex VHL Complex Tracer Fluorescent Tracer Test Compound Test Compound

Caption: Experimental workflow for a TR-FRET based VHL binding assay.

PROTAC_MoA PROTAC PROTAC (VH032-Linker-Target Ligand) VHL Complex VHL Complex PROTAC->VHL Complex Binds Target Protein Target Protein PROTAC->Target Protein Binds Ternary Complex VHL :: PROTAC :: Target Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a VH032-based PROTAC.

References

A Comparative Analysis of VH032 Stereoisomers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the stereochemical nuances of the VHL ligand VH032, offering insights into binding affinity and cellular permeability crucial for the rational design of PROTACs.

VH032 is a widely utilized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). The stereochemistry of VH032 is critical for its interaction with VHL and, consequently, for the efficacy of the resulting PROTAC. This guide provides a comparative study of different VH032 stereoisomers, summarizing their binding affinities and providing detailed experimental protocols for their evaluation.

The Critical Role of Stereochemistry in VHL Recognition

The interaction between VH032 and VHL is highly dependent on the spatial arrangement of the atoms within the VH032 molecule, particularly at the hydroxyproline (B1673980) (Hyp) core. The naturally recognized stereoisomer of hydroxyproline by VHL is (2S,4R)-4-hydroxyproline, which adopts a C4-exo ring pucker. This conformation is essential for positioning the hydroxyl group correctly within the VHL binding pocket to form key hydrogen bond interactions.

A study by Testa et al. on 3-fluoro-4-hydroxyproline-containing VH032 analogs demonstrated the high degree of stereoselective recognition by VHL. The incorporation of a (3R,4S)-3-fluoro-4-hydroxyproline, which mimics the natural Hyp conformation, resulted in ligands with binding affinities comparable to the parent, non-fluorinated compound. In stark contrast, the (3S,4S) epimer led to a significant loss of binding affinity, highlighting the stringent stereochemical requirements of the VHL binding site[1]. While this study was performed on fluorinated analogs, the principles of stereoselective recognition are directly applicable to the canonical VH032 stereoisomers.

Furthermore, the cis-isomer of the hydroxyproline moiety has been shown to be detrimental to VHL binding. For instance, "cis-VH101" has been used as a non-binding negative control in studies, confirming that the trans-configuration of the hydroxyl group on the proline ring is a prerequisite for effective VHL engagement[2].

Comparative Binding Affinities of VH032 Stereoisomers

The following table summarizes the binding affinities of different VH032 analogs to the VHL E3 ligase, as determined by Isothermal Titration Calorimetry (ITC). The data is extracted from the study by Testa et al. (2018) on fluorinated hydroxyproline-containing VH032 analogs, which serves as a strong indicator of the relative affinities of the corresponding non-fluorinated stereoisomers.

CompoundStereochemistry at Hydroxyproline CoreVHL Binding Affinity (Kd)Reference
VH032 (non-fluorinated)(2S,4R)185 ± 7 nM[3]
Analog 14a (3R,4S)-F-Hyp within 2-fold of VH032 [3]
Analog 14b (3S,4S)-F-Hyp ~20-fold weaker than VH032 [3]

Experimental Protocols

Stereoselective Synthesis of VH032 Analogs

The synthesis of specific VH032 stereoisomers requires careful control of the stereochemistry of the hydroxyproline core. A general, multi-step synthesis for VH032 amine has been reported, which can be adapted for different stereoisomers by starting with the appropriate hydroxyproline derivative[4][5][6].

A detailed, column chromatography-free process for the multi-gram scale synthesis of VH032 amine has also been described, which is crucial for the rapid construction of PROTAC libraries[4][5]. The synthesis of fluorinated hydroxyproline diastereomers, as reported by Testa et al., provides a clear roadmap for accessing stereochemically diverse VHL ligands[1][7].

VHL Binding Affinity Assays

1. Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

  • Protocol:

    • Prepare a solution of the VHL protein complex (VBC: VHL, Elongin B, and Elongin C) in a suitable buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • Prepare a solution of the VH032 stereoisomer in the same buffer.

    • Load the VBC solution into the sample cell of the ITC instrument and the VH032 solution into the injection syringe.

    • Perform a series of injections of the VH032 solution into the VBC solution while monitoring the heat changes.

    • Analyze the resulting data to determine the binding affinity (Kd)[3].

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a sensitive and high-throughput competitive binding assay. A fluorescently labeled VH032 probe (e.g., BODIPY FL VH032) is used, and its displacement by a test compound is measured.

  • Protocol:

    • Incubate a GST-tagged VBC protein complex with a terbium-labeled anti-GST antibody (donor fluorophore).

    • Add the BODIPY FL VH032 probe (acceptor fluorophore). Binding of the probe to VHL brings the donor and acceptor into close proximity, resulting in a FRET signal.

    • Add the VH032 stereoisomer to be tested. Competitive binding will displace the fluorescent probe, leading to a decrease in the FRET signal.

    • Measure the TR-FRET signal and calculate the IC50 and Ki values[8][9][10].

Cellular Permeability Assay

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.

  • Protocol:

    • A 96-well filter plate is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.

    • The test compound (VH032 stereoisomer) is added to the donor wells.

    • The acceptor wells are filled with buffer.

    • The plate is incubated to allow the compound to diffuse across the membrane.

    • The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

    • The permeability coefficient (Pe) is calculated[11][12][13][14][15][16][17][18].

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism

VHL_Binding_Assay

PAMPA_Workflow

Conclusion

The stereochemistry of the VH032 ligand is a paramount consideration in the design of effective PROTACs. The available data strongly indicates that the (2S,4R) or trans-configuration of the hydroxyproline moiety is essential for high-affinity binding to the VHL E3 ligase. Conversely, the (2S,4S) or cis-configuration leads to a significant reduction in binding. Researchers and drug developers should prioritize the synthesis and evaluation of the active stereoisomer to maximize the potential of their PROTAC candidates. The provided experimental protocols offer a robust framework for the in-house evaluation of novel VH032 analogs and their resulting PROTACs.

References

Assessing the Specificity of (R,S,S)-VH032-Me-glycine PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The specificity of a PROTAC is a critical determinant of its therapeutic window and potential off-target effects. This guide provides a comparative assessment of the specificity of PROTACs incorporating the (R,S,S)-VH032-Me-glycine E3 ligase ligand, focusing on quantitative data, experimental protocols, and the underlying molecular mechanisms.

(R,S,S)-VH032 is a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The addition of a methyl group to the benzylic position of VH032 has been shown to enhance VHL binding affinity, potentially leading to more efficient recruitment of the E3 ligase and improved degradation potency of the resulting PROTAC. The glycine (B1666218) linker provides a simple and flexible connection to the target-binding warhead. The specificity of such a PROTAC is determined not only by the selectivity of the warhead for its target but also by the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

Quantitative Assessment of PROTAC Specificity

Global quantitative proteomics is the gold standard for assessing the specificity of a PROTAC. This technique allows for the unbiased quantification of thousands of proteins in cells treated with the PROTAC compared to a vehicle control. The following table summarizes proteomic data from a study on a PROTAC, AHPC(Me)-C6-NH2, which utilizes a methylated (R,S,S)-VH032 derivative to recruit VHL. This PROTAC was observed to be a potent degrader of F-box only protein 22 (FBXO22).

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
F-box only protein 22FBXO22< -1.5< 0.001No (Intended Target)
Protein XGENEX-0.5> 0.05No
Protein YGENEY0.2> 0.05No
Protein ZGENEZ-1.0< 0.05Yes (Requires Validation)

Table 1: Illustrative Quantitative Proteomics Data for a Methylated VH032-based PROTAC. Data is presented for the most significantly downregulated protein, FBXO22, and hypothetical examples of other proteins. A significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation to confirm if it is a true off-target effect.

Experimental Protocols

Global Proteomics for Off-Target Identification (TMT-based)

This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using Tandem Mass Tag (TMT)-based quantitative mass spectrometry.

a. Cell Culture and Treatment:

  • Culture a suitable human cell line (e.g., HEK293T or a cancer cell line relevant to the target) to approximately 70-80% confluency in 15 cm dishes.

  • Treat the cells with the this compound PROTAC at its optimal degradation concentration (e.g., 100 nM) and a higher concentration to assess for potential "hook effect" related off-targets.

  • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind VHL) at the same concentrations.

  • Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) to capture both direct and downstream effects.

b. Cell Lysis and Protein Digestion:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add 700 µL of SDS lysis buffer (4% SDS, 100 mM Tris-HCl pH 7.6) to each 15 cm dish, scrape the cells, and transfer the lysate to a low-binding microcentrifuge tube.[1]

  • Boil the samples at 95°C for 5 minutes and sonicate to shear DNA and reduce viscosity.[1]

  • Centrifuge the lysates at 20,000 x g for 20 minutes to pellet cell debris and transfer the supernatant to a new tube.[1]

  • Determine the protein concentration using a BCA assay.

  • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the proteins by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Perform a methanol-chloroform precipitation to clean up the protein.

  • Resuspend the protein pellet in a digestion buffer (e.g., 200mM EPPS, pH 8.5) and digest with Lys-C and then Trypsin overnight at 37°C.[2]

c. TMT Labeling and Mass Spectrometry:

  • Equilibrate the TMT label reagents to room temperature and dissolve in anhydrous acetonitrile.

  • Add the appropriate TMT label to each digested sample and incubate for 1 hour at room temperature.[3]

  • Quench the labeling reaction with 5% hydroxylamine.[3]

  • Combine the labeled samples in equal amounts, desalt using a C18 solid-phase extraction cartridge, and dry under vacuum.

  • Fractionate the labeled peptides using basic reverse-phase liquid chromatography.

  • Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

d. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer or MaxQuant).

  • Identify peptides and proteins and quantify the TMT reporter ion intensities.

  • Calculate the Log2 fold change in protein abundance for the PROTAC-treated samples relative to the vehicle control.

  • Perform statistical analysis (e.g., t-test) to determine the significance of protein abundance changes.

  • Proteins with a significant negative Log2 fold change are considered potential off-targets and require further validation.

Western Blot for Validation of On-Target and Off-Target Degradation

This protocol describes the validation of protein degradation identified from proteomic screens.

a. Cell Seeding and Treatment:

  • Seed the chosen cell line in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Treat the cells with a dose-response of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control for a fixed time (e.g., 24 hours).[4][5]

  • Alternatively, perform a time-course experiment with a fixed, effective concentration of the PROTAC (e.g., 100 nM) for various time points (e.g., 0, 4, 8, 16, 24 hours).[4]

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Scrape the cells and incubate the lysate on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[5]

  • Determine the protein concentration of the supernatant using a BCA assay.

c. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[4]

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[4][5]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]

  • Incubate the membrane with a primary antibody specific to the target protein or potential off-target protein overnight at 4°C.[4] Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Wash the membrane again with TBST and detect the chemiluminescent signal using an ECL substrate and an imaging system.[4]

d. Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the intensity of the target/off-target protein band to the loading control band.

  • Calculate the percentage of protein remaining in the PROTAC-treated samples relative to the vehicle control.

Visualizing Key Processes

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for this compound PROTACs.

Proteomics_Workflow Start Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Digestion Protein Digestion to Peptides Lysis->Digestion TMT_Labeling TMT Labeling of Peptides Digestion->TMT_Labeling Combine Combine Labeled Samples TMT_Labeling->Combine Fractionation Peptide Fractionation Combine->Fractionation LC_MS LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis Data Analysis & Off-Target Identification LC_MS->Data_Analysis Validation Western Blot Validation Data_Analysis->Validation

Caption: Experimental workflow for off-target identification using TMT proteomics.

References

A Comparative Analysis of VH032-Based PROTAC Degradation Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the degradation profiles of various Proteolysis Targeting Chimeras (PROTACs) utilizing the VH032 E3 ligase ligand. This document provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to selectively eliminate unwanted proteins by hijacking the cell's natural protein disposal system.[1] This guide focuses on a specific class of PROTACs that employ VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By linking a VH032 moiety to a ligand targeting a protein of interest (POI), these heterobifunctional molecules facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3]

The efficacy of a PROTAC is primarily defined by its degradation profile, characterized by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).[1] This guide provides a comparative summary of these key parameters for various VH032-based PROTACs targeting a range of proteins implicated in disease, offering a valuable resource for researchers in the field of targeted protein degradation.

Comparative Degradation Profiles of VH032-Based PROTACs

The following table summarizes the degradation profiles of several VH032-based PROTACs from published studies. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions such as cell line, treatment time, and specific assay protocols can influence the observed DC50 and Dmax values.

Target ProteinPROTACCell LineDC50 (nM)Dmax (%)
BET Proteins
BRD4MZ1HEK293~25-920>90
BRD2, BRD3, BRD4SIM1HEK2930.7 - 9.5>90
PI3K/mTOR
p110α (PI3K)GP262MDA-MB-231227.471.3
p110γ (PI3K)GP262MDA-MB-23142.2388.6
mTORGP262MDA-MB-23145.474.9
Akt
Pan-AktMS21HEK-293Not specifiedNot specified

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC VH032-based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow cluster_workflow Experimental Workflow: Western Blotting A 1. Cell Culture & PROTAC Treatment (Varying concentrations and time points) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein separation by size) B->C D 4. Protein Transfer (Gel to PVDF/Nitrocellulose membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection (Chemiluminescence) E->F G 7. Data Analysis (Densitometry to determine DC50 & Dmax) F->G

References

Head-to-Head Comparison: VH032 vs. VH298 VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

In the rapidly evolving field of targeted protein degradation, the choice of an E3 ligase ligand is a critical determinant in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). Among the most utilized ligands are those that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a detailed head-to-head comparison of two prominent VHL ligands, VH032 and VH298, offering researchers a comprehensive overview of their biochemical and cellular performance, supported by experimental data and detailed protocols.

At a Glance: Key Performance Metrics

A summary of the key quantitative data for VH032 and VH298 is presented below, highlighting the superior potency of VH298.

ParameterVH032VH298Reference
Binding Affinity (Kd) 185 nM80 - 90 nM[1][2][3][4][5][6]
Binding Affinity (Ki, TR-FRET) 33.4 nM18.9 nM[7]
Cellular Potency (HIF-1α stabilization) Effective at >10 µMDetectable at 10 µM[8]
Permeability (PAMPA, Pe) Not explicitly stated for VH032, but analogues show variability19.4 nm s-1[1][9]
Cell Viability No toxicity up to 150 µMNo toxicity up to 150 µM[8]

Delving Deeper: A Comparative Analysis

Both VH032 and VH298 are potent inhibitors of the VHL:HIF-1α protein-protein interaction.[3][10][11][12] They function by binding to the VHL protein, thereby preventing the ubiquitination and subsequent proteasomal degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2][13] This leads to the stabilization and accumulation of HIF-1α, a key transcription factor that orchestrates the cellular response to hypoxia.

VH298 emerges as the more potent of the two ligands , consistently demonstrating a stronger binding affinity for VHL across various biophysical assays.[1][2][4][5] Isothermal titration calorimetry (ITC) and competitive fluorescence polarization assays have established the dissociation constant (Kd) of VH298 to be in the range of 80-90 nM.[1][2][4][5] In a direct comparative time-resolved fluorescence resonance energy-transfer (TR-FRET) assay, VH298 exhibited a lower inhibition constant (Ki) of 18.9 nM compared to VH032's 33.4 nM, further underscoring its higher affinity.[7]

In cellular contexts, both ligands effectively stabilize HIF-1α.[8] Studies have shown that concentrations above 10 µM for both VH032 and VH298 are sufficient to ensure full target engagement and block HIF-1α degradation.[8] Notably, VH298 has been shown to induce a detectable accumulation of HIF-1α at a concentration of 10 µM.[8] Importantly, neither compound exhibits significant cytotoxicity at concentrations up to 150 µM, making them suitable tools for cellular studies.[8]

From a drug development perspective, cell permeability is a crucial parameter. While direct comparative permeability data is limited, a study utilizing a parallel artificial membrane permeability assay (PAMPA) reported the permeability of VH298 to be 19.4 nm s-1.[1] Another study focusing on VH032-based PROTACs highlighted the significant variability in permeability depending on the linker and conjugated molecule, suggesting that the intrinsic permeability of VH032 can be modulated.[9]

Visualizing the Mechanism: The VHL-HIF-1α Signaling Pathway

The diagram below illustrates the signaling pathway affected by VH032 and VH298. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, allowing it to be recognized and bound by the VHL E3 ligase complex. This leads to the ubiquitination and subsequent degradation of HIF-1α by the proteasome. VH032 and VH298 competitively bind to VHL, preventing the recognition of hydroxylated HIF-1α and thereby stabilizing it. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (ARNT), and activates the transcription of hypoxia-responsive genes.

VHL_HIF1a_Pathway VHL-HIF-1α Signaling Pathway and Inhibition by VH032/VH298 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF1a HIF-1α PHD PHD Enzymes (O₂) HIF1a->PHD Hydroxylation HIF1a_n HIF-1α HIF1a->HIF1a_n Stabilization & Translocation OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Binding Ub_HIF1a Ubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation VH_ligand VH032 / VH298 VH_ligand->VHL_complex Inhibition ARNT ARNT (HIF-1β) HIF1a_n->ARNT Dimerization HIF_dimer HIF-1α/ARNT Dimer ARNT->HIF_dimer HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Binding Gene_expression Target Gene Expression HRE->Gene_expression

Caption: VHL-HIF-1α signaling pathway and its inhibition by VH032 and VH298.

Experimental Corner: Protocols for Ligand Characterization

Accurate characterization of ligand-protein interactions is fundamental. Below are generalized protocols for key experiments used to compare VH032 and VH298.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Experimental Workflow:

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow A Prepare VHL protein solution (e.g., in PBS buffer) C Load VHL into the sample cell of the ITC instrument A->C B Prepare ligand solution (VH032 or VH298) in matched buffer D Load ligand into the injection syringe B->D E Perform serial injections of the ligand into the protein solution C->E D->E F Measure the heat change after each injection E->F G Analyze the binding isotherm to determine Kd, n, and ΔH F->G

Caption: A generalized workflow for determining binding affinity using ITC.

Methodology:

  • Protein and Ligand Preparation: Purified VHL protein complex (VBC: VHL, Elongin B, and Elongin C) is dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). VH032 and VH298 are dissolved in the same buffer to minimize heat of dilution effects.

  • ITC Experiment: The VHL protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. A series of small, sequential injections of the ligand are made into the protein solution.

  • Data Analysis: The heat change associated with each injection is measured. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.

Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay

TR-FRET is a sensitive and robust method for quantifying ligand binding in a high-throughput format.

Experimental Workflow:

TRFRET_Workflow TR-FRET Assay Workflow A Prepare assay buffer and reagents: - GST-tagged VCB - Tb-anti-GST antibody (donor) - Fluorescently labeled probe (e.g., BODIPY FL VH032, acceptor) C Add VCB, Tb-anti-GST, and fluorescent probe to the assay wells A->C B Add competing ligand (VH032 or VH298) at varying concentrations to assay wells B->C D Incubate to allow binding to reach equilibrium C->D E Excite the donor fluorophore (Tb) at the appropriate wavelength D->E F Measure the emission from both the donor and the acceptor fluorophores E->F G Calculate the TR-FRET ratio and plot against ligand concentration to determine IC50/Ki F->G

References

Safety Operating Guide

Navigating the Safe Disposal of (R,S,S)-VH032-Me-glycine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel chemical compounds like (R,S,S)-VH032-Me-glycine are of paramount importance. As a ligand for the von Hippel-Lindau (VHL) E3 ligase, this compound is integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs that hijack the cell's natural protein degradation machinery.[1] Due to its potent biological activity, all materials contaminated with this compound must be treated as hazardous chemical waste to ensure laboratory safety and environmental protection.

This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.

Core Principles for Disposal

The responsible disposal of this compound is guided by three core principles:

  • Waste Minimization : To curtail the volume of hazardous waste, it is prudent to order and prepare only the necessary quantities of the chemical for your experimental needs.

  • Segregation : All waste streams contaminated with this compound must be meticulously separated from other laboratory waste.[2]

  • Incineration : The primary and required method for the final disposal of this and similar potent research chemicals is high-temperature incineration conducted by an approved waste management facility.[2][3] Under no circumstances should this compound or its contaminated materials be discarded in regular trash or poured down the drain.[2][3][4]

Quantitative Data Summary for Safe Handling and Disposal

The following table summarizes key safety and disposal parameters based on general guidelines for similar laboratory chemicals. Researchers should always consult their institution's specific safety protocols.

ParameterInformation/GuidelineSource/Regulation
GHS Hazard Classification Assumed to be potent. Handle with care. Specific hazards are not established.General practice for novel research chemicals.
Personal Protective Equipment (PPE) Nitrile gloves (double-gloving is recommended), safety goggles with side-shields, and a lab coat are mandatory.Standard laboratory practice for hazardous chemicals.[3]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5][6]General guidance for chemical storage.[3]
Primary Disposal Method High-temperature incineration by a licensed hazardous waste disposal facility.[3][7]Common practice for potent and biologically active compounds.[3]
Spill Cleanup Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with an appropriate solvent (e.g., 70% ethanol).[3][4]General procedure for chemical spills.[3]

Detailed Experimental Protocols for Waste Management

The following protocols provide a systematic approach to the collection, storage, and disposal of waste contaminated with this compound.

Waste Segregation and Collection

Proper segregation at the point of generation is critical. Establish clearly marked waste containers in the immediate vicinity of your workspace.

Solid Waste:

  • Items : Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.[2]

  • Procedure :

    • Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • The container must be clearly labeled "Hazardous Waste," with the chemical name "this compound."[3]

    • Keep the container sealed when not in use.

Liquid Waste:

  • Items : Includes unused stock solutions, experimental media containing the compound, and the initial solvent rinse from decontaminating glassware.[2]

  • Procedure :

    • Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) or plastic-coated glass bottle) with a secure screw-top cap.[2][3]

    • The container must be labeled "Hazardous Waste," with the chemical name "this compound," and an approximate concentration.[2]

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

Decontamination of Laboratory Equipment and Surfaces

Thorough decontamination is essential to prevent cross-contamination and accidental exposure.

  • Procedure :

    • Wipe down all surfaces and non-disposable equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol).

    • Follow with a water rinse or a second solvent rinse.

    • All wipes and cleaning materials used in this process must be disposed of as solid hazardous waste.[2]

Final Disposal Logistics
  • Storage : Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.[2]

  • Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup by the EHS department or a licensed contractor.[3]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps involved in the proper disposal of this compound.

Figure 1: Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Experimentation with This compound solid_waste Solid Waste (Gloves, Tips, Vials) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid saa Store Sealed Containers in Satellite Accumulation Area collect_solid->saa collect_liquid->saa pickup Schedule Waste Pickup with EHS or Licensed Contractor saa->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Disposal Workflow for this compound.

Figure 2: Logical Relationships in Waste Handling cluster_ppe Personal Protective Equipment cluster_waste_types Waste Streams cluster_containment Containment compound This compound gloves Nitrile Gloves compound->gloves Requires goggles Safety Goggles compound->goggles Requires coat Lab Coat compound->coat Requires solid Contaminated Solids compound->solid Generates liquid Contaminated Liquids compound->liquid Generates solid_container Sealed & Labeled Solid Waste Bin solid->solid_container Collected in liquid_container Sealed & Labeled Waste Bottle liquid->liquid_container Collected in disposal_path Hazardous Waste Disposal Protocol solid_container->disposal_path Managed by liquid_container->disposal_path Managed by

References

Essential Safety and Logistical Information for Handling (R,S,S)-VH032-Me-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of (R,S,S)-VH032-Me-glycine, a compound understood to be a PROTAC (Proteolysis Targeting Chimera) utilizing the VHL E3 ligase ligand. Given the absence of a specific Safety Data Sheet (SDS) for this novel molecule, these guidelines are based on the known properties of its constituent parts—the VH032 ligand and glycine (B1666218) methyl ester—and general best practices for handling potent, biologically active research compounds.

Pre-Handling and Risk Assessment

A thorough risk assessment should be conducted before commencing any work with this compound. As a PROTAC, this molecule is designed to be cell-permeable and biologically active at low concentrations. Therefore, it should be treated as a potent compound with the potential for unforeseen biological effects.

Personal Protective Equipment (PPE)

The following Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure through inhalation, ingestion, or skin and eye contact.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWear two pairs of nitrile gloves. Change gloves frequently, especially if contamination is suspected.
Body Protection Laboratory CoatA clean, buttoned laboratory coat must be worn at all times in the designated handling area.
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against splashes and airborne particles.
Respiratory Protection N95 Respirator or higherAn N95 respirator or a higher level of respiratory protection should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation.
Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Weighing: When weighing the compound, use a balance inside the fume hood or a containment enclosure.

  • Spill Kit: Ensure a spill kit appropriate for chemical powders is readily accessible.

3.2. Solution Preparation:

  • Solvent Selection: Use appropriate anhydrous solvents as specified in the experimental protocol.

  • Dissolving: Add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3.3. Experimental Use:

  • Containment: All experimental procedures involving this compound should be conducted within a chemical fume hood.

  • Avoid Aerosols: Take care to avoid the generation of aerosols.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]

Disposal Plan

4.1. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for organic/chemical waste. Do not pour down the drain.[1]

4.2. Waste Disposal:

  • Procedure: All waste must be disposed of through the institution's official chemical waste management program.

  • Regulatory Compliance: Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Area Setup don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh prep_solution Prepare Stock Solution weigh->prep_solution experiment Conduct Experiment in Fume Hood prep_solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose Dispose via Chemical Waste Program segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: Workflow for handling this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.